Fluoxetine Succinamic Acid
Description
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.0>>
Structure
3D Structure
Properties
IUPAC Name |
4-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO4/c1-25(19(26)11-12-20(27)28)14-13-18(15-5-3-2-4-6-15)29-17-9-7-16(8-10-17)21(22,23)24/h2-10,18H,11-14H2,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIPSZMZTANCFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441271 | |
| Record name | Fluoxetine Succinamic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026723-45-4 | |
| Record name | Fluoxetine succinate ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026723454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoxetine Succinamic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1026723-45-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOXETINE SUCCINATE ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO7CZX229S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Fluoxetine Succinamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of fluoxetine succinamic acid, a known related compound of the widely prescribed antidepressant, fluoxetine. This document details a proposed synthetic pathway, analytical characterization methods, and presents available data in a structured format to aid researchers and professionals in drug development and quality control.
Introduction
Fluoxetine, the active ingredient in Prozac®, is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of major depressive disorder, obsessive-compulsive disorder, and other psychiatric conditions. As with any pharmaceutical compound, the identification and characterization of related substances and potential impurities are critical for ensuring its safety and efficacy. This compound, also known as 4-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid, is identified as USP Fluoxetine Related Compound A.[1] Understanding its synthesis and spectral characteristics is essential for the development of analytical methods for impurity profiling and quality control of fluoxetine active pharmaceutical ingredient (API) and formulated products.
Synthesis of this compound
The synthesis of this compound is predicated on the reaction between fluoxetine and succinic anhydride. This reaction involves the nucleophilic attack of the secondary amine in fluoxetine on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of a succinamic acid derivative.
Proposed Reaction Scheme
The proposed synthesis proceeds as a straightforward acylation of the secondary amine of fluoxetine.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis
The following is a general experimental protocol for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve desired yield and purity.
-
Dissolution: Dissolve fluoxetine hydrochloride in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). To obtain the free base, a mild base (e.g., triethylamine or sodium bicarbonate) can be added to neutralize the hydrochloride salt, followed by filtration of the resulting salt.
-
Reactant Addition: To the solution of fluoxetine free base, add a stoichiometric equivalent of succinic anhydride.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed for this purpose are Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 4-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid | [1] |
| Molecular Formula | C₂₁H₂₂F₃NO₄ | [1] |
| Molecular Weight | 409.4 g/mol | [1] |
| CAS Number | 1026723-45-4 | [1] |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| Technique | Ionization Mode | Precursor m/z | Adduct |
| LC-MS | ESI | 410.1574 | [M+H]⁺ |
Data sourced from PubChem CID 10525558.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the phenyl and trifluoromethylphenoxy groups, the aliphatic protons of the propyl chain and the succinyl moiety, and the N-methyl protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The spectrum would display distinct signals for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, the aliphatic carbons of the propyl and succinyl chains, and the N-methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |
| C-H stretch (Aromatic) | 3100-3000 |
| C-H stretch (Aliphatic) | 3000-2850 |
| C=O stretch (Amide) | ~1650 |
| C=O stretch (Carboxylic Acid) | ~1710 |
| C-N stretch | 1250-1020 |
| C-F stretch | 1350-1150 |
Experimental Protocol: Characterization
A reverse-phase HPLC method can be developed for purity assessment.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from synthesis to the complete characterization of this compound.
Caption: Workflow for Synthesis and Characterization.
Conclusion
This technical guide outlines a practical approach to the synthesis and characterization of this compound. The proposed synthesis via the reaction of fluoxetine with succinic anhydride is a robust and straightforward method. The characterization data, including mass spectrometry and predicted NMR and IR spectral features, provide a solid foundation for the identification and quality control of this fluoxetine-related compound. The detailed experimental protocols serve as a valuable resource for researchers and analytical scientists working on the analysis and control of impurities in fluoxetine.
References
Physicochemical Properties of Fluoxetine Succinamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoxetine succinamic acid, a derivative and potential impurity of the widely prescribed antidepressant fluoxetine, necessitates a thorough understanding of its physicochemical properties for effective drug development, formulation, and quality control. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its chemical identity, and outlines detailed experimental protocols for determining key parameters such as pKa, melting point, lipophilicity, and stability. While experimental data for this compound is limited in publicly available literature, this guide furnishes the methodologies required to generate these crucial data points. Furthermore, this document explores the presumed mechanism of action based on its structural relationship to fluoxetine and provides visualizations of relevant pathways and experimental workflows.
Chemical Identity and Computed Properties
This compound is identified by the following chemical descriptors and computed properties.
| Property | Value | Source |
| Chemical Name | 4-(Methyl{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}amino)-4-oxobutanoic acid | [1] |
| Molecular Formula | C₂₁H₂₂F₃NO₄ | [1] |
| Molecular Weight | 409.4 g/mol | [1] |
| CAS Number | 1026723-45-4 | [1] |
| Appearance | Off-white solid | [1] |
| Computed XLogP3 | 3.4 | [2] |
| Solubility (Qualitative) | Soluble in Methanol-DMSO | [1] |
Experimental Physicochemical Properties
Acid Dissociation Constant (pKa)
The pKa is a critical parameter influencing a drug's solubility, absorption, distribution, and excretion.
Table 2: pKa of Fluoxetine (for reference)
| Compound | pKa | Source |
| Fluoxetine | 9.80 | [3] |
No experimental pKa value for this compound was found in the searched sources.
Melting Point
The melting point is a key indicator of purity and is crucial for various formulation processes.
No experimental melting point for this compound was found in the searched sources. For reference, the melting point of fluoxetine hydrochloride is 158.4-158.9 °C[4].
Lipophilicity (LogP/LogD)
Lipophilicity is a primary determinant of a drug's ability to cross biological membranes.
No experimental LogP or LogD value for this compound was found in the searched sources. A computed XLogP3 value is 3.4[2]. For reference, the LogP of fluoxetine is 4.05[5].
Aqueous Solubility
Solubility significantly impacts a drug's bioavailability.
No quantitative aqueous solubility data for this compound was found in the searched sources. For reference, fluoxetine hydrochloride has a solubility of 14 mg/mL in water[6].
Stability
Stability studies are essential to ensure the safety and efficacy of a drug substance over its shelf life.
No specific stability data for this compound was found. However, studies on fluoxetine indicate it is stable at -20°C and 5°C but unstable at room temperature in plasma, aqueous, and methanolic solutions[7][8]. Fluoxetine is also susceptible to degradation under acidic, photolytic, and oxidative stress conditions[9].
Experimental Protocols
Determination of pKa by Potentiometric Titration
This method is considered the gold standard for pKa determination of ionizable compounds.[10][11][12]
Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored with a pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.
Methodology:
-
Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers of pH 4, 7, and 10.[10]
-
Sample Preparation: Prepare a 1 mM solution of this compound in deionized water. To maintain a constant ionic strength, add potassium chloride to a final concentration of 0.15 M.[10][11]
-
Titration Setup: Place the sample solution in a thermostated vessel (25 ± 0.5 °C) under constant stirring. Purge the solution with nitrogen to remove dissolved carbon dioxide.[11]
-
Titration: Titrate the sample solution with standardized 0.1 M HCl or 0.1 M NaOH. Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve. Perform the titration in triplicate to ensure reproducibility.[10]
Determination of Melting Point by Capillary Method
This is a common and straightforward method for determining the melting point of a crystalline solid.[13][14][15]
Principle: A small amount of the powdered sample is heated in a sealed capillary tube at a controlled rate. The temperature range over which the substance melts is observed and recorded.
Methodology:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered.[14]
-
Capillary Packing: Pack the powdered sample into a capillary tube to a height of 2.5-3.5 mm.[15]
-
Measurement: Place the capillary tube in a melting point apparatus. Heat the sample rapidly to a temperature about 10-15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion). The melting point is reported as this range.[14][15]
Determination of Lipophilicity (LogD) by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the partition coefficient.[16][17][18]
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer at a specific pH (e.g., 7.4). The concentrations of the compound in each phase are measured, and the distribution coefficient (LogD) is calculated.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice versa by shaking them together for 24 hours and then allowing the phases to separate.[17]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer.
-
Equilibration: Shake the mixture for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as HPLC-UV.
-
Calculation: Calculate LogD using the following formula: LogD = log ( [Concentration in n-octanol] / [Concentration in aqueous phase] )
Stability-Indicating HPLC Method
This method is used to quantify the decrease of the active pharmaceutical ingredient due to degradation.[19][20]
Principle: A validated HPLC method is used to separate the parent drug from its degradation products. The drug is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. The amount of remaining parent drug is quantified over time.
Methodology:
-
Method Development: Develop an HPLC method that can separate this compound from its potential degradation products. A reversed-phase C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier (e.g., acetonitrile, methanol) is a common starting point.[19]
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solution of the drug to UV light.
-
-
Sample Analysis: At various time points, withdraw samples from the stress conditions, neutralize if necessary, and analyze by the developed HPLC method.
-
Data Analysis: Quantify the amount of this compound remaining at each time point.
Mechanism of Action and Signaling Pathways
As a close structural analog of fluoxetine, this compound is presumed to exert its primary pharmacological effect through the inhibition of the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin (5-HT). The general mechanism of action for fluoxetine involves the following steps:
-
SERT Inhibition: Fluoxetine binds to the allosteric site of the serotonin transporter, inhibiting the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.
-
Increased Synaptic Serotonin: The inhibition of reuptake leads to an accumulation of serotonin in the synapse, enhancing serotonergic neurotransmission.
-
Receptor Downregulation: Chronic administration leads to the desensitization and downregulation of presynaptic 5-HT1A autoreceptors, further increasing serotonin release.
The downstream signaling pathways affected by increased serotonergic activity are complex and involve multiple intracellular cascades. While specific pathways for this compound have not been elucidated, the pathways associated with fluoxetine are relevant.
Conclusion
This technical guide provides a framework for the physicochemical characterization of this compound. While specific experimental data for this compound is scarce, the detailed protocols outlined herein offer a clear path for researchers to generate the necessary data for drug development and quality control purposes. The presumed mechanism of action, based on its structural similarity to fluoxetine, centers on the inhibition of the serotonin transporter. Further research is warranted to fully elucidate the unique physicochemical properties and pharmacological profile of this compound.
References
- 1. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluoxetine succinate ester | C21H22F3NO4 | CID 10525558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enantioselective analysis of fluoxetine in pharmaceutical formulations by capillary zone electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reconcile | C17H19ClF3NO | CID 62857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of fluoxetine in stored plasma, aqueous, and methanolic solutions determined by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How to Do a Pre-Formulation Study: Fluoxetine and Its Recommendation. — Andréas Astier [andreasastier.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. westlab.com [westlab.com]
- 14. Melting Point Test - CD Formulation [formulationbio.com]
- 15. thinksrs.com [thinksrs.com]
- 16. researchgate.net [researchgate.net]
- 17. LogP / LogD shake-flask method [protocols.io]
- 18. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 19. Development of a stability-indicating HPLC method for simultaneous determination of olanzapine and fluoxetine in combined dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Formation of Fluoxetine Succinamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the formation of Fluoxetine Succinamic Acid, a derivative of the widely-used selective serotonin reuptake inhibitor (SSRI), fluoxetine. The core of this document focuses on the chemical mechanism of its formation, plausible experimental protocols for its synthesis, and the analytical data that characterize the final product. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development who are interested in the modification of fluoxetine and the synthesis of its derivatives.
Introduction
Fluoxetine, marketed under the brand name Prozac, is a cornerstone in the treatment of major depressive disorder and other psychiatric conditions. Its mechanism of action involves the selective inhibition of serotonin reuptake in the brain. The chemical modification of the fluoxetine molecule is a subject of ongoing research to explore new derivatives with potentially altered pharmacokinetic profiles, novel therapeutic applications, or for use as analytical standards. One such derivative is this compound, chemically known as 4-(Methyl{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}amino)-4-oxobutanoic acid. This compound is formed through the reaction of fluoxetine with succinic anhydride, resulting in the formation of an amide linkage and the introduction of a carboxylic acid moiety.
Mechanism of Formation
The formation of this compound proceeds via a nucleophilic acyl substitution reaction. In this mechanism, the secondary amine group of fluoxetine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of succinic anhydride. This initial attack leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate. Subsequently, a proton transfer and the collapse of the tetrahedral intermediate result in the formation of the stable amide bond, yielding the final succinamic acid derivative.
The reaction is typically carried out in an aprotic solvent to prevent hydrolysis of the succinic anhydride. The reaction generally proceeds under mild conditions and does not require a catalyst, although a mild base can be used to deprotonate the amine, increasing its nucleophilicity.
Data Presentation
The following table summarizes the key chemical and analytical data for this compound.
| Parameter | Value | Reference |
| Chemical Name | 4-(Methyl{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}amino)-4-oxobutanoic acid | [1] |
| Molecular Formula | C₂₁H₂₂F₃NO₄ | [1] |
| Molecular Weight | 409.4 g/mol | [1] |
| CAS Number | 1026723-45-4 | [1] |
| Appearance | Off-white solid | [1] |
| Solubility | Methanol, DMSO | [1] |
| Purity (by HPLC) | >95% | [1] |
| Precursor m/z ([M+H]⁺) | 410.1574 | [2] |
| LC-MS Collision Energy | 15 and 30 (nominal) | [2] |
| LC-MS Fragmentation Mode | HCD (Higher-energy C-trap dissociation) | [2] |
Table 1: Chemical and Analytical Data for this compound
Experimental Protocols
Plausible Synthesis Protocol
Materials:
-
Fluoxetine hydrochloride
-
Succinic anhydride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Hexanes
Procedure:
-
Free-basing of Fluoxetine: To a solution of fluoxetine hydrochloride in water, add a saturated solution of sodium bicarbonate until the pH is basic (pH 9-10). Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the fluoxetine free base as an oil.
-
Reaction with Succinic Anhydride: Dissolve the fluoxetine free base in anhydrous dichloromethane. To this solution, add a stoichiometric equivalent of succinic anhydride. If desired, a slight excess (1.1 equivalents) of triethylamine can be added to act as a proton scavenger.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).
-
Work-up: Once the reaction is complete, wash the organic layer with a 1M HCl solution to remove any unreacted fluoxetine and triethylamine. Then, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing a small percentage of acetic acid to elute the desired product. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.
Characterization
The purified this compound should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the formation of the amide bond.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the identity of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Workflow and Logical Relationships
The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.
Conclusion
The formation of this compound is a straightforward chemical transformation based on the well-established reactivity of amines and cyclic anhydrides. This technical guide provides a foundational understanding of the reaction mechanism, a plausible synthetic protocol, and key analytical data for this fluoxetine derivative. This information should empower researchers to synthesize and further investigate the properties and potential applications of this compound. Future work could focus on optimizing the reaction conditions to maximize yield and purity, as well as conducting in-depth spectroscopic analysis to fully characterize the compound.
References
Unveiling a Hidden Impurity: A Technical Guide to the Identification of Fluoxetine Succinamic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the identification and characterization of Fluoxetine Succinamic Acid, a potential impurity in the widely prescribed antidepressant, fluoxetine. This document details the analytical methodologies, including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), for the detection and quantification of this impurity. Furthermore, it sheds light on its potential formation pathway and provides key spectral data for its unequivocal identification.
Introduction to Fluoxetine and its Impurities
Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the treatment of major depressive disorder, obsessive-compulsive disorder, and other psychiatric conditions. The purity of the active pharmaceutical ingredient (API) is paramount to ensure its safety and efficacy. Pharmaceutical regulatory bodies worldwide mandate the identification and control of impurities in drug substances and products. Impurities can arise from various sources, including the synthetic process, degradation of the drug substance over time, or interaction with excipients.
This compound has been identified as a potential impurity of fluoxetine. Understanding its chemical nature, formation, and analytical detection is crucial for quality control and regulatory compliance in the pharmaceutical industry.
Chemical Profile of this compound
This compound, also known as Fluoxetine USP Related Compound C, is a derivative of fluoxetine. Its chemical structure and properties are summarized below.
| Property | Value |
| Systematic Name | 4-[methyl[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid |
| Synonyms | This compound, Fluoxetine USP Related Compound C |
| CAS Number | 1026723-45-4[1] |
| Molecular Formula | C₂₁H₂₂F₃NO₄[1] |
| Molecular Weight | 409.4 g/mol [1] |
| Appearance | Off-white solid |
| Solubility | Soluble in Methanol and DMSO |
Chemical Structure of this compound:
References
Spectroscopic Analysis of Fluoxetine Succinamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis of Fluoxetine Succinamic Acid. This compound, also known as USP Fluoxetine Related Compound A, is a significant compound in the pharmaceutical landscape related to the widely used antidepressant, Fluoxetine. This document details the principles and data obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering valuable insights for researchers and professionals in drug development and quality control.
Chemical Structure and Properties
This compound is chemically identified as 4-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid. Its molecular formula is C₂₁H₂₂F₃NO₄, with a molecular weight of 409.4 g/mol . A thorough understanding of its structure is fundamental to interpreting the spectroscopic data presented in the subsequent sections.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound. For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is a commonly employed method.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₂₂F₃NO₄ | PubChem |
| Molecular Weight | 409.4 g/mol | PubChem |
| Monoisotopic Mass | 409.1501 g/mol | PubChem |
| Precursor m/z (ESI+) | 410.1574 [M+H]⁺ | PubChem |
Table 1: Key Mass Spectrometry Data for this compound. This table summarizes the fundamental mass spectrometry properties of the compound.
Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A detailed experimental protocol for the analysis of this compound using LC-MS/MS is outlined below. This protocol is based on methodologies used for the analysis of Fluoxetine and its related compounds.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/h.
-
Desolvation Gas Flow: 800 L/h.
-
Data Acquisition: Full scan mode (m/z 100-1000) and product ion scan (MS/MS) of the precursor ion [M+H]⁺ at m/z 410.1574.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. While specific, publicly available NMR spectra for this compound are scarce, the expected chemical shifts can be predicted based on the analysis of its constituent parts: the fluoxetine core and the succinamic acid moiety.
Predicted ¹H and ¹³C NMR Data
The following tables outline the predicted chemical shifts for the protons (¹H) and carbons (¹³C) of this compound. These predictions are based on established NMR data for fluoxetine and related succinamic acid derivatives.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound. This table provides an estimation of the proton NMR signals.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 6.8 - 7.6 | Multiplet |
| -CH-O- | 5.2 - 5.6 | Multiplet |
| -CH₂-N- | 3.2 - 3.6 | Multiplet |
| -N-CH₃ | 2.8 - 3.1 | Singlet |
| -CH₂-CH₂- (propyl chain) | 1.9 - 2.3 | Multiplet |
| -CO-CH₂-CH₂-CO- | 2.4 - 2.8 | Multiplet |
| -COOH | 10 - 12 | Broad Singlet |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound. This table provides an estimation of the carbon-13 NMR signals.
| Carbons | Predicted Chemical Shift (ppm) |
| Aromatic Carbons | 115 - 160 |
| -CF₃ | ~124 (quartet) |
| -C=O (amide) | 170 - 175 |
| -C=O (acid) | 175 - 180 |
| -CH-O- | 75 - 80 |
| -CH₂-N- | 45 - 55 |
| -N-CH₃ | 35 - 40 |
| -CH₂- (propyl chain) | 25 - 35 |
| -CO-CH₂-CH₂-CO- | 28 - 35 |
Experimental Protocol: NMR Spectroscopy
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
2D NMR (optional but recommended): Perform COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to aid in the assignment of proton and carbon signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The following table lists the characteristic IR absorption bands expected for this compound based on its functional groups.
Table 4: Predicted IR Absorption Bands for this compound. This table highlights the key vibrational frequencies.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=O stretch (Amide) | 1630 - 1680 | Strong |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-F stretch | 1100 - 1350 | Strong |
| C-O stretch (Ether) | 1000 - 1300 | Strong |
| C-N stretch | 1000 - 1350 | Medium |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
Data Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the spectroscopic analysis of a pharmaceutical compound like this compound and the logical relationship between the different spectroscopic techniques in structural elucidation.
The Genesis of an Impurity: Unraveling the Origin of Fluoxetine Succinamic Acid in Drug Synthesis
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI), undergoes a complex synthesis process where the formation of various impurities is a critical concern for drug quality and safety. Among these is Fluoxetine Succinamic Acid, a registered impurity in the United States Pharmacopeia (USP) often referred to as "Fluoxetine USP Related Compound C". This technical guide provides a comprehensive analysis of the likely origins of this impurity, detailing its chemical nature, potential formation pathways, and the analytical methodologies crucial for its detection and quantification.
Understanding this compound
This compound, with the chemical formula C21H22F3NO4 and CAS number 1026723-45-4, is structurally characterized by the formation of an amide bond between the secondary amine of the fluoxetine molecule and one of the carboxylic acid groups of succinic acid. This transformation results in a succinamic acid derivative of the active pharmaceutical ingredient (API).
Chemical Identity:
| Property | Value |
| IUPAC Name | 4-(Methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amino)-4-oxobutanoic acid |
| Synonyms | Fluoxetine succinate ester, Fluoxetine USP Related Compound C |
| Molecular Formula | C21H22F3NO4 |
| Molecular Weight | 409.4 g/mol |
| CAS Number | 1026723-45-4 |
The Chemical Pathway: Postulated Origin of the Impurity
The formation of this compound is not a planned step in the primary synthesis of fluoxetine but rather a consequence of specific conditions and the presence of succinic acid or a related reactive species. Two primary hypotheses explain its origin:
-
Reaction with Succinic Anhydride: The most plausible route for the formation of this compound is the reaction of fluoxetine with succinic anhydride. Succinic anhydride can be present as an impurity in succinic acid, which might be used in certain purification steps, such as cocrystal formation, or be inadvertently introduced. The secondary amine of fluoxetine acts as a nucleophile, attacking one of the carbonyl carbons of the highly reactive succinic anhydride. This leads to the opening of the anhydride ring and the formation of the stable amide bond, yielding the succinamic acid derivative.
-
Direct Amidation with Succinic Acid: While less likely under standard conditions, direct amide formation between fluoxetine and succinic acid could occur, particularly at elevated temperatures or in the presence of a catalyst or activating agent. This reaction would involve the nucleophilic attack of the fluoxetine amine on a carboxylic acid group of succinic acid, with the subsequent elimination of a water molecule. However, this typically requires specific and often harsh reaction conditions that are not common in the final purification stages of fluoxetine synthesis.
Experimental Evidence and Analytical Detection
The identification and quantification of this compound as an impurity are primarily achieved through advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice for separating this impurity from the main fluoxetine peak and other related substances.
Typical Analytical Methodologies:
-
Chromatographic Separation: A reversed-phase HPLC or UPLC method is commonly employed.
-
Column: C18 column (e.g., Gemini-C18, 150 mm × 4.6 mm, 3.0 μm).
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., triethylamine buffer at a controlled pH) and an organic modifier like methanol or acetonitrile.
-
Detection: UV detection at a wavelength of approximately 215 nm.
-
-
Structural Elucidation: The definitive identification of the impurity is confirmed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide precise mass-to-charge ratio and detailed structural information, respectively, confirming the presence of the succinamic acid moiety attached to the fluoxetine backbone.
While specific quantitative data on the typical levels of this compound are often proprietary, regulatory guidelines necessitate that its concentration in the final drug product be strictly controlled and monitored to ensure patient safety.
Visualizing the Formation Pathway and Experimental Workflow
To illustrate the potential chemical transformations and the analytical process, the following diagrams are provided.
Caption: Reaction of Fluoxetine with Succinic Anhydride.
Caption: Analytical Workflow for Impurity Identification.
Conclusion
The presence of this compound as an impurity in fluoxetine drug substance likely arises from the reaction of the active pharmaceutical ingredient with succinic anhydride, a potential impurity in succinic acid that may be used during manufacturing. While direct amidation with succinic acid is a possibility, it is less probable under typical processing conditions. Rigorous analytical monitoring using chromatographic and spectroscopic techniques is essential to control the levels of this and other impurities, ensuring the quality, safety, and efficacy of the final fluoxetine product. This understanding of impurity formation is paramount for process optimization and regulatory compliance in the pharmaceutical industry.
An In-depth Technical Guide to Fluoxetine Succinamic Acid (CAS Number: 1026723-45-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoxetine Succinamic Acid, identified by the CAS number 1026723-45-4, is a chemical entity primarily recognized as a related compound and impurity of Fluoxetine.[1][2] Fluoxetine is a widely prescribed selective serotonin reuptake inhibitor (SSRI) used in the treatment of various depressive and anxiety disorders.[3][4] Consequently, the characterization and control of its impurities, such as this compound, are of paramount importance in the pharmaceutical industry to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its chemical identity, physicochemical properties, and analytical characterization.
Chemical and Physical Properties
This compound, also known by its IUPAC name 4-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid, is an off-white solid.[5][6] Its chemical structure is closely related to that of Fluoxetine, featuring the addition of a succinamic acid moiety.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference |
| CAS Number | 1026723-45-4 | [5][6][7][8] |
| Molecular Formula | C21H22F3NO4 | [5][6][7][8] |
| Molecular Weight | 409.4 g/mol | [5][6][7][8] |
| IUPAC Name | 4-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid | [5] |
| Synonyms | Fluoxetine succinate ester, Fluoxetine USP Related Compound C | [5][8][9] |
| Appearance | Off-white solid | [6] |
| Solubility | Soluble in Methanol and DMSO | [6] |
Analytical Characterization
The primary application of this compound is as a reference standard for the analytical testing of Fluoxetine drug substances and products.[2][10] As such, its characterization is well-documented in the context of analytical methodology.
Table 2: Spectroscopic and Chromatographic Data
| Analytical Technique | Data | Reference |
| Purity by HPLC | ≥ 95% | [6] |
| LC-MS | Precursor m/z: 410.1574 [M+H]+, Fragmentation data available | [5] |
| Availability of Data | HNMR, MASS, HPLC, IR, TGA analysis data are often offered by commercial suppliers with the product. | [6] |
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling of Fluoxetine
While a specific protocol for the analysis of pure this compound is not detailed in the public domain, the following is a representative HPLC method for the quantification of impurities in Fluoxetine hydrochloride, which would be suitable for the detection and quantification of this compound.
Objective: To separate and quantify potential impurities, including this compound, in a Fluoxetine hydrochloride sample.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
Gemini-C18 column (150 mm × 4.6 mm, 3.0 μm) or equivalent
-
Methanol (HPLC grade)
-
Triethylamine
-
Phosphoric acid
-
Water (HPLC grade)
-
Fluoxetine hydrochloride reference standard
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase A: 20:80 (v/v) Methanol and buffer solution. The buffer is prepared by dissolving 12.5 mL of triethylamine in 900 mL of water, adjusting the pH to 6.0 with phosphoric acid, and diluting to 1000 mL with water.
-
Mobile Phase B: 100% Methanol
-
Gradient Program:
-
0-2 min: 25% B
-
2.1-20 min: 44% B
-
30-45 min: 80% B
-
50-55 min: 44% B
-
55.1-60 min: 25% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
-
Run Time: 60 minutes
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound in a suitable diluent (e.g., methanol or mobile phase A).
-
Sample Preparation: Prepare a solution of Fluoxetine hydrochloride at a known concentration (e.g., 20 mg/mL) in the same diluent.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Quantify the impurity based on the peak area response relative to the standard or the main analyte peak, using an appropriate response factor if necessary.
Synthesis and Formation
Biological Activity and Signaling Pathways
There is no publicly available scientific literature describing any specific biological activity or mechanism of action for this compound. Its existence is primarily documented in the context of being an impurity of Fluoxetine.[1][2] As such, it is not known to be involved in any specific signaling pathways. The primary biological context for this compound is its relationship to its parent drug, Fluoxetine.
The mechanism of action of the parent drug, Fluoxetine, involves the selective inhibition of serotonin (5-HT) reuptake at the presynaptic neuronal membrane, leading to an increase in the synaptic concentration of serotonin and enhanced serotonergic neurotransmission.[4][11]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H400: Very toxic to aquatic life.
-
H410: Very toxic to aquatic life with long lasting effects.[5]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound. It should be stored in a well-ventilated area, away from incompatible materials.
Conclusion
This compound (CAS 1026723-45-4) is a well-characterized compound primarily of interest to the pharmaceutical industry as a reference standard for the quality control of Fluoxetine. While extensive data on its physicochemical properties and analytical detection methods are available, there is a notable absence of information regarding its synthesis, biological activity, and mechanism of action in the public domain. Its significance is therefore intrinsically linked to its role as an impurity of a major antidepressant drug, highlighting the importance of impurity profiling in drug development and manufacturing. Future research could potentially explore any latent biological effects of this compound, although its current utility remains firmly in the analytical sphere.
References
- 1. researchgate.net [researchgate.net]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluoxetine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluoxetine - Wikipedia [en.wikipedia.org]
- 6. SMPDB [smpdb.ca]
- 7. ClinPGx [clinpgx.org]
- 8. Fluoxetine metabolism and pharmacological interactions: the role of cytochrome p450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluoxetine Related Compound C Pharmaceutical Secondary Standard; Certified Reference Material 1026723-45-4 [sigmaaldrich.com]
- 11. The pharmacologic profile of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
chemical structure and properties of Fluoxetine Succinamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoxetine Succinamic Acid, identified as a related compound and impurity of the widely prescribed antidepressant Fluoxetine, is a molecule of significant interest in the fields of pharmaceutical analysis and quality control.[1][2][3] As a selective serotonin reuptake inhibitor (SSRI), Fluoxetine's therapeutic efficacy is well-established; however, the presence of impurities can impact the safety and quality of the final drug product. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, offering a critical resource for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
This compound is chemically known as 4-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid.[4] Its structure is characterized by the core fluoxetine molecule, which is N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, linked to a succinic acid moiety via an amide bond.
| Identifier | Value | Reference |
| IUPAC Name | 4-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid | [4] |
| CAS Number | 1026723-45-4 | [4][5] |
| Molecular Formula | C21H22F3NO4 | [4][5] |
| Molecular Weight | 409.4 g/mol | [4][5] |
| Canonical SMILES | CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)C(=O)CCC(=O)O | [5] |
| InChI | InChI=1S/C21H22F3NO4/c1-25(19(26)11-12-20(27)28)14-13-18(15-5-3-2-4-6-15)29-17-9-7-16(8-10-17)21(22,23)24/h2-10,18H,11-14H2,1H3,(H,27,28) | [5] |
| Synonyms | Fluoxetine USP Related Compound C, USP Fluoxetine Related Compound A | [5] |
Physicochemical Properties
The available physicochemical data for this compound is limited, with most information derived from computational models and supplier specifications.
| Property | Value | Source |
| Appearance | Off-white solid | [4] |
| Solubility | Soluble in Methanol-DMSO mixtures | [4] |
| XLogP3 | 3.4 | [5] |
| Melting Point | Data not available (listed by a supplier without a specified value) | [4] |
| pKa | Data not available | |
| Aqueous Solubility | Data not available |
Experimental Protocols
Synthesis
A specific, validated synthesis protocol for this compound is not publicly documented. It is likely formed as a byproduct during the synthesis of Fluoxetine or through the degradation of Fluoxetine in the presence of succinic acid or related precursors. The synthesis would theoretically involve the acylation of the secondary amine of fluoxetine with succinic anhydride or a derivative thereof.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
A general HPLC method for the analysis of fluoxetine and its impurities can be adapted for the quantification of this compound. A validated method for potential impurities in fluoxetine hydrochloride has been described.[6][7]
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for the identification and characterization of fluoxetine-related impurities. The fragmentation pattern of this compound can be predicted based on its structure. The parent compound, fluoxetine, typically shows a major fragment at m/z 44, corresponding to the [CH2=NHCH3]+ ion.[8][9] For this compound, fragmentation would likely occur at the amide bond and along the propyl chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a specific NMR spectrum for this compound is not publicly available, a hypothetical ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons of the phenyl and trifluoromethylphenoxy groups, the aliphatic protons of the propyl and succinyl chains, and the N-methyl group. The chemical shifts would be influenced by the electron-withdrawing effects of the trifluoromethyl group and the amide functionality.
Biological Activity and Signaling Pathways
There is no direct evidence in the public domain regarding the specific biological activity or the interaction of this compound with any signaling pathways. Its classification as an impurity suggests that its pharmacological profile has not been a primary area of investigation.
The parent compound, fluoxetine, is a well-characterized selective serotonin reuptake inhibitor (SSRI).[10] It exerts its therapeutic effect by binding to the serotonin transporter (SERT), thereby blocking the reuptake of serotonin from the synaptic cleft and enhancing serotonergic neurotransmission.[11][12][13] The binding of fluoxetine and other SSRIs to SERT is a key interaction in its mechanism of action.[12]
Given the structural similarity, it is plausible that this compound may have some affinity for SERT, although this has not been experimentally confirmed. The addition of the succinamic acid moiety would significantly alter the molecule's polarity and size, which could impact its ability to cross the blood-brain barrier and bind to the transporter. Any potential biological activity is likely to be significantly different from that of fluoxetine. The primary relevance of this compound remains in the context of pharmaceutical quality control, where its presence must be monitored and controlled to ensure the safety and efficacy of fluoxetine drug products.
Logical Relationships and Workflows
The following diagrams illustrate the logical relationship of this compound to its parent compound and a general workflow for its analysis.
Caption: Relationship of this compound to Fluoxetine.
Caption: General workflow for the analysis of this compound.
Conclusion
This compound is an important entity in the context of fluoxetine manufacturing and quality control. While detailed public information on its physicochemical properties, synthesis, and biological activity is scarce, this guide consolidates the available knowledge. For drug development professionals, the focus remains on the development and validation of robust analytical methods to detect and quantify this and other related substances to ensure the purity and safety of fluoxetine-containing pharmaceuticals. Further research into the pharmacological profile of fluoxetine impurities could provide a more complete understanding of their potential impact.
References
- 1. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. allmpus.com [allmpus.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. archives.ijper.org [archives.ijper.org]
- 10. researchgate.net [researchgate.net]
- 11. Fluoxetine (Prozac) binding to serotonin transporter is modulated by chloride and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility and Stability Profile of Fluoxetine Succinamic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical framework for the evaluation of the solubility and stability of Fluoxetine Succinamic Acid. As of the date of this publication, specific experimental data for this compound is not widely available in published literature. The experimental protocols and data tables presented herein are generalized templates based on industry standards and methodologies for characterizing active pharmaceutical ingredients (APIs). These should be adapted and validated for the specific compound.
Introduction
This compound (CAS: 1026723-45-4) is a derivative of Fluoxetine, a widely recognized selective serotonin reuptake inhibitor (SSRI). A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its potential development as a therapeutic agent. These parameters are critical for formulation design, bioavailability, and ensuring the safety and efficacy of the final drug product.
This guide outlines the fundamental experimental procedures to comprehensively characterize the solubility and stability profile of this compound.
Physicochemical Properties
A foundational step in drug development is the characterization of the molecule's inherent properties.
| Property | Data |
| IUPAC Name | 4-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid |
| Molecular Formula | C₂₁H₂₂F₃NO₄ |
| Molecular Weight | 409.4 g/mol |
| CAS Number | 1026723-45-4 |
| Predicted pKa | Due to the presence of a carboxylic acid and a tertiary amine, this compound is expected to be amphoteric. The succinamic acid moiety will have an acidic pKa, while the tertiary amine will have a basic pKa. Precise values need to be determined experimentally. |
| Predicted LogP | The lipophilicity of the molecule will be influenced by its ionization state, which is pH-dependent. Experimental determination is necessary. |
Solubility Profile
The solubility of an API is a critical determinant of its oral bioavailability and dissolution rate. The following tables outline the expected data from comprehensive solubility studies.
Aqueous Solubility
Table 1: Equilibrium Aqueous Solubility of this compound
| Medium | Temperature (°C) | Solubility (mg/mL) | Method |
| Purified Water | 25 ± 2 | Data to be determined | Shake-flask |
| Purified Water | 37 ± 2 | Data to be determined | Shake-flask |
pH-Dependent Solubility
Table 2: pH-Solubility Profile of this compound at 37 ± 2 °C
| pH | Buffer System | Solubility (mg/mL) | Method |
| 1.2 | 0.1 N HCl | Data to be determined | Shake-flask |
| 4.5 | Acetate Buffer | Data to be determined | Shake-flask |
| 6.8 | Phosphate Buffer | Data to be determined | Shake-flask |
| 7.4 | Phosphate Buffer | Data to be determined | Shake-flask |
| 9.0 | Borate Buffer | Data to be determined | Shake-flask |
Solubility in Organic Solvents
Table 3: Solubility of this compound in Common Organic Solvents at 25 ± 2 °C
| Solvent | Solubility (mg/mL) | Classification |
| Methanol | Data to be determined | e.g., Freely Soluble |
| Ethanol | Data to be determined | e.g., Soluble |
| Dimethyl Sulfoxide (DMSO) | Data to be determined | e.g., Very Soluble |
| Acetonitrile | Data to be determined | e.g., Sparingly Soluble |
| Dichloromethane | Data to be determined | e.g., Slightly Soluble |
Note: A qualitative mention of solubility in a Methanol-DMSO mixture has been noted in some literature, but quantitative data is not available.
Experimental Protocols: Solubility Determination
Equilibrium Solubility (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, buffer of specific pH) in a sealed, clear glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
-
Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution.
Equilibrium Solubility Determination Workflow
Stability Profile
Evaluating the stability of an API under various environmental conditions is mandated by regulatory agencies to ensure its quality, safety, and efficacy over its shelf life.
Solid-State Stability
Table 4: Solid-State Stability of this compound (ICH Conditions)
| Condition | Time Point | Appearance | Assay (%) | Degradation Products (%) |
| Long-Term | 0 | Initial Data | Initial Data | Initial Data |
| 25°C/60% RH | 3 Months | Data to be determined | Data to be determined | Data to be determined |
| 6 Months | Data to be determined | Data to be determined | Data to be determined | |
| 9 Months | Data to be determined | Data to be determined | Data to be determined | |
| 12 Months | Data to be determined | Data to be determined | Data to be determined | |
| Accelerated | 0 | Initial Data | Initial Data | Initial Data |
| 40°C/75% RH | 3 Months | Data to be determined | Data to be determined | Data to be determined |
| 6 Months | Data to be determined | Data to be determined | Data to be determined |
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.
Table 5: Forced Degradation of this compound
| Stress Condition | % Degradation | Major Degradants (RRT) |
| Acid Hydrolysis (e.g., 0.1 N HCl, 60°C, 24h) | Data to be determined | Data to be determined |
| Base Hydrolysis (e.g., 0.1 N NaOH, 60°C, 24h) | Data to be determined | Data to be determined |
| Oxidative (e.g., 3% H₂O₂, RT, 24h) | Data to be determined | Data to be determined |
| Thermal (e.g., 80°C, 48h) | Data to be determined | Data to be determined |
| Photolytic (ICH Q1B) | Data to be determined | Data to be determined |
Experimental Protocols: Stability and Degradation
ICH Stability Testing
Methodology:
-
Sample Preparation: Place a sufficient quantity of this compound in suitable containers that are inert and impermeable.
-
Storage: Store the samples in calibrated stability chambers under the conditions specified in the ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated studies).
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).
-
Analysis: Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method.
Forced Degradation Studies
Methodology:
-
Solution Preparation: Prepare solutions or suspensions of this compound in the respective stress media (acid, base, water, oxidizing agent). For thermal and photolytic studies, use the solid drug substance.
-
Stress Application: Expose the samples to the specified stress conditions for a defined period. The goal is to achieve 5-20% degradation.
-
Neutralization/Quenching: For hydrolytic and oxidative studies, neutralize the samples or quench the reaction at the end of the exposure period.
-
Analysis: Analyze the stressed samples using a suitable HPLC method to separate the parent drug from its degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Fluoxetine Succinamic Acid
Abstract
This application note describes a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Fluoxetine Succinamic Acid, a potential impurity and related compound of Fluoxetine. The method is suitable for use in quality control and stability studies of fluoxetine drug substances and products. The chromatographic separation is achieved on a C18 column with gradient elution, and detection is performed using a UV detector. This method has been developed based on established analytical principles for fluoxetine and its related compounds, ensuring robustness and reliability.[1][2][3][4][5][6][7][8]
Introduction
Fluoxetine is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and other psychiatric disorders.[1][7] During the synthesis and storage of fluoxetine, various related compounds and impurities can be formed, which need to be monitored and controlled to ensure the safety and efficacy of the drug product. This compound (4-(methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)amino)-4-oxobutanoic acid) is identified as a potential impurity.[9][10] Therefore, a reliable analytical method for its quantification is crucial for pharmaceutical quality control.
This application note provides a detailed protocol for the determination of this compound using RP-HPLC with UV detection. The method is designed to be specific, accurate, and precise, meeting the stringent requirements of the pharmaceutical industry.
Experimental
Instrumentation and Materials
-
HPLC System: An isocratic HPLC system with a UV detector is suitable.[6] A system equipped with a gradient pump will provide more flexibility for method optimization.[2][3]
-
Column: A C18 reversed-phase column (e.g., Gemini-C18, 150 mm x 4.6 mm, 3.0 µm) is recommended for the separation.[2][3]
-
Software: Chromatographic data acquisition and processing software.
-
Reagents: Triethylamine, phosphoric acid, and purified water.[2]
-
Standards: Reference standards of Fluoxetine and this compound.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | Gemini-C18 (150 mm x 4.6 mm, 3.0 µm)[2][3] |
| Mobile Phase A | Buffer: Methanol (80:20, v/v). The buffer is prepared by mixing 12.5 mL of triethylamine in 900 mL of water, adjusting the pH to 6.0 with phosphoric acid, and diluting to 1000 mL with water.[2] |
| Mobile Phase B | 100% Methanol[2] |
| Gradient Program | Time (min) / %B: 0/25, 2/25, 2.1/44, 20/44, 30/80, 45/80, 50/44, 55/44, 55.1/25, 60/25[2] |
| Flow Rate | 1.0 mL/min[2][3] |
| Injection Volume | 20 µL[8] |
| Column Temperature | Ambient |
| Detection Wavelength | 215 nm[2][3] |
Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1 µg/mL to 50 µg/mL.
Sample Preparation
-
Drug Substance: Accurately weigh about 25 mg of the fluoxetine drug substance into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Drug Product (Capsules/Tablets): Weigh and finely powder not fewer than 20 tablets/capsules. Accurately weigh a portion of the powder equivalent to about 25 mg of fluoxetine into a 25 mL volumetric flask. Add about 15 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase.[7] Filter the solution through a 0.45 µm nylon filter before injection.
Method Validation Parameters (Illustrative Data)
The following table summarizes the typical validation parameters for a similar analytical method for fluoxetine and its impurities. These values should be established during the formal method validation process.
| Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | No interference from blank, placebo, and other known impurities at the retention time of this compound. | Peak for this compound is well-resolved from other components. |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | 1 - 50 | 1 - 50 |
| Accuracy (% Recovery) | 80.0% - 120.0%[3] | 98.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Robustness | No significant change in results with small variations in method parameters (e.g., pH, flow rate). | Method is robust within the tested parameter range. |
Visualizations
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Logical Relationship of Method Development
Caption: Logical flow of analytical method development.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantification of this compound in fluoxetine drug substances and products. The method is specific, sensitive, and accurate, making it suitable for routine quality control analysis and stability studies in the pharmaceutical industry. The provided protocol and validation guidelines offer a solid foundation for the implementation of this method in a regulated laboratory environment.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of Related Substances in Fluoxetine Hydrochloride a...: Ingenta Connect [ingentaconnect.com]
- 6. asianpubs.org [asianpubs.org]
- 7. wjpmr.com [wjpmr.com]
- 8. jocpr.com [jocpr.com]
- 9. This compound,(CAS# 1026723-45-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 10. Fluoxetine succinate ester | C21H22F3NO4 | CID 10525558 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Fluoxetine Succinamic Acid as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of Fluoxetine Succinamic Acid as a reference standard in the pharmaceutical industry. This document is intended to assist in the accurate quantification and quality control of fluoxetine and its related compounds in drug substances and formulations.
Introduction
Fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI), undergoes rigorous quality control to ensure its safety and efficacy.[1] During the synthesis and storage of fluoxetine, various related compounds and potential impurities can arise. This compound is a known related compound of fluoxetine and serves as a critical reference standard for the identification and quantification of impurities in fluoxetine drug products.[2][3][4] The use of a well-characterized reference standard is essential for method validation and routine quality control analysis in compliance with regulatory requirements.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | 4-(Methyl{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}amino)-4-oxobutanoic acid | [5] |
| CAS Number | 1026723-45-4 | [2][5][6] |
| Molecular Formula | C₂₁H₂₂F₃NO₄ | [2][3][5] |
| Molecular Weight | 409.4 g/mol | [2][3][5] |
| Appearance | Off-white solid | [5] |
| Solubility | Soluble in Methanol and DMSO | [5] |
| Storage | 2-8°C | [5] |
Application: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This compound is primarily used as a reference standard for the quantification of this specific impurity in fluoxetine active pharmaceutical ingredients (API) and finished pharmaceutical products. The following protocol outlines a general method for its use in an HPLC assay.
Experimental Protocol: HPLC Method for Quantification of Fluoxetine Impurities
This protocol is a generalized procedure based on common methods for the analysis of fluoxetine and its related compounds.[7] Method validation and optimization are required for specific laboratory conditions and instrumentation.
Objective: To quantify the amount of this compound in a sample of fluoxetine hydrochloride.
Materials:
-
This compound Reference Standard
-
Fluoxetine Hydrochloride test sample
-
HPLC grade methanol
-
HPLC grade water
-
Triethylamine
-
Phosphoric acid
-
HPLC system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | Gemini-C18 (150 mm × 4.6 mm, 3.0 µm) or equivalent |
| Mobile Phase A | 20:80 (v/v) Methanol and Buffer (12.5 mL Triethylamine in 1000 mL water, pH adjusted to 6.0 with phosphoric acid) |
| Mobile Phase B | 100% Methanol |
| Gradient Elution | Time (min) / %B: 0/25, 2/25, 2.1/44, 20/44, 30/80, 45/80, 50/44, 55/44, 55.1/25, 60/25 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
Preparation of Solutions:
-
Standard Stock Solution (this compound):
-
Accurately weigh approximately 5 mg of this compound Reference Standard into a 20 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase diluent (e.g., 40:60 v/v methanol and buffer). This yields a concentration of about 0.25 mg/mL.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the mobile phase diluent to achieve concentrations covering the expected range of the impurity in the sample.
-
-
Sample Preparation (Fluoxetine Hydrochloride):
-
Accurately weigh and transfer a portion of the powdered tablets or API equivalent to about 100 mg of fluoxetine into a 15 mL centrifuge tube.
-
Add a suitable volume of diluent, sonicate to dissolve, and centrifuge.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared calibration standards into the HPLC system and record the chromatograms.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Inject the prepared sample solution and record the chromatogram.
-
Identify the peak corresponding to this compound in the sample chromatogram based on its retention time.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Data Presentation: Method Validation Parameters
The following table summarizes typical validation parameters for HPLC methods used in the analysis of fluoxetine and its impurities. These values can serve as a benchmark for method development and validation.
| Parameter | Typical Value |
| Linearity Range | LOQ to 120% of the specification limit |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.014 µg/mL |
| Limit of Quantification (LOQ) | 0.041 µg/mL |
| Accuracy (% Recovery) | 80% - 120% |
| Precision (%RSD) | < 2.0% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound as an impurity in a fluoxetine sample using HPLC.
Caption: Workflow for HPLC analysis of this compound.
Logical Relationship of Quality Control
The diagram below shows the logical relationship between the reference standard, analytical method, and the final quality assessment of the drug product.
Caption: Role of the reference standard in quality control.
Conclusion
The use of this compound as a reference standard is crucial for the accurate assessment of the purity of fluoxetine drug substances and products. The provided protocols and data serve as a comprehensive guide for researchers and analysts in the pharmaceutical field. Adherence to validated analytical methods and the proper use of reference standards are fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products.
References
- 1. benchchem.com [benchchem.com]
- 2. wjpmr.com [wjpmr.com]
- 3. uspnf.com [uspnf.com]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Fluoxetine Succinamic Acid using a Stability-Indicating HPLC Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method suitable for the determination of Fluoxetine Succinamic Acid, a potential impurity and related compound of Fluoxetine. The described method utilizes a reversed-phase C18 column with a gradient elution, ensuring high resolution and sensitivity for the separation and quantification of this compound from the active pharmaceutical ingredient (API) and other related substances. This protocol is intended to guide researchers in setting up a reliable analytical method for quality control and stability studies of fluoxetine drug substances and products.
Introduction
Fluoxetine is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and other psychiatric disorders. During the synthesis of fluoxetine or upon its degradation, various related compounds can be formed. One such potential impurity is this compound.[1][2][3][4][5] The presence and quantity of such impurities must be carefully monitored to ensure the safety and efficacy of the final drug product. A well-validated, stability-indicating HPLC method is therefore crucial for the accurate determination of these related substances. The method outlined in this document is based on established principles for the analysis of fluoxetine and its impurities, providing a comprehensive protocol for researchers.[6][7][8]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 4-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid | [1][2][5] |
| Synonyms | Fluoxetine succinate ester, Fluoxetine USP Related Compound C | [5] |
| CAS Number | 1026723-45-4 | [1][4][5] |
| Molecular Formula | C21H22F3NO4 | [1][4][5] |
| Molecular Weight | 409.40 g/mol | [1][5] |
| Appearance | Off-white solid | [2] |
| Solubility | Soluble in Methanol and DMSO | [2] |
Experimental Protocol
This protocol is adapted from a validated method for the analysis of fluoxetine and its potential impurities.[6] For the specific quantification of this compound, preparation of a reference standard and corresponding calibration curve is required.
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | Gemini-C18 (150 mm x 4.6 mm, 3.0 µm) or equivalent |
| Mobile Phase A | 20:80 (v/v) Methanol and Buffer Solution (12.5 mL of triethylamine in 900 mL of water, pH adjusted to 6.0 with phosphoric acid, and diluted to 1000 mL with water) |
| Mobile Phase B | 100% Methanol |
| Gradient Program | Time (min) / %B: 0/25, 2/25, 2.1/44, 20/44, 30/80, 45/80, 50/44, 55/44, 55.1/25, 60/25 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 60 minutes |
Preparation of Solutions
Buffer Solution:
-
Add 12.5 mL of triethylamine to approximately 900 mL of HPLC-grade water.
-
Adjust the pH of the solution to 6.0 using phosphoric acid.
-
Dilute to a final volume of 1000 mL with HPLC-grade water.
Mobile Phase A:
-
Mix 200 mL of methanol with 800 mL of the prepared Buffer Solution.
-
Degas the solution before use.
Mobile Phase B:
-
Use 100% HPLC-grade methanol.
-
Degas the solution before use.
Standard Solution Preparation (Example):
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase (initial gradient composition).
-
Prepare a series of dilutions from this stock solution to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
Sample Solution Preparation:
-
Accurately weigh a quantity of the fluoxetine drug substance or powdered tablets equivalent to 100 mg of fluoxetine.
-
Transfer to a 50 mL volumetric flask.
-
Add approximately 30 mL of the mobile phase (initial gradient composition) and sonicate for 15 minutes to dissolve.
-
Dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters
For quantitative analysis, the method should be validated according to ICH guidelines.[6] The following tables summarize the typical parameters and acceptance criteria.
System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Linearity
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Concentration Range | e.g., 0.1 - 10 µg/mL |
Accuracy (Recovery)
| Spiking Level | Acceptance Criteria (% Recovery) |
| 80% | 98.0 - 102.0% |
| 100% | 98.0 - 102.0% |
| 120% | 98.0 - 102.0% |
Precision
| Precision Type | Acceptance Criteria (%RSD) |
| Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Method |
| LOD | Based on Signal-to-Noise ratio of 3:1 |
| LOQ | Based on Signal-to-Noise ratio of 10:1 |
Experimental Workflow Diagram
Caption: Workflow for the HPLC determination of this compound.
Forced Degradation Studies
To ensure the stability-indicating nature of the HPLC method, forced degradation studies on fluoxetine should be performed.[7] This involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The HPLC method should be capable of separating the main peak of fluoxetine and this compound from any degradation products that are formed.
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: Dry heat at 105°C for 24 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the determination of this compound in the presence of fluoxetine and other related compounds. The use of a gradient elution with a C18 column ensures adequate separation and sensitivity. Proper validation of this method in accordance with ICH guidelines will ensure its suitability for routine quality control analysis and stability studies in the pharmaceutical industry.
References
- 1. Automated HPLC assay of fluoxetine and norfluoxetine in serum. | Sigma-Aldrich [sigmaaldrich.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 4. This compound,(CAS# 1026723-45-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. Fluoxetine succinate ester | C21H22F3NO4 | CID 10525558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a stability-indicating HPLC method for simultaneous determination of olanzapine and fluoxetine in combined dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust Ultra-Performance Liquid Chromatography (UPLC) method for the rapid and efficient separation and quantification of fluoxetine hydrochloride and its potential impurities. The described protocol is a stability-indicating assay, capable of resolving fluoxetine from its key related compounds and degradation products, making it suitable for routine quality control, stability studies, and impurity profiling in bulk drug substances and pharmaceutical formulations. The method utilizes a sub-2 µm particle column to achieve superior resolution and sensitivity with significantly reduced analysis times compared to traditional HPLC methods.
Introduction
Fluoxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant.[1] The manufacturing process and storage of fluoxetine can lead to the formation of various impurities and degradation products that must be monitored and controlled to ensure the safety and efficacy of the final drug product. Regulatory bodies require stringent control of these impurities. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher efficiency, speed, and resolution, making it an ideal technology for the analysis of fluoxetine and its related compounds. This application note provides a comprehensive UPLC method, validation summary, and a detailed protocol for this analysis.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A validated UPLC method was developed for the determination of fluoxetine and its related compounds. The experimental conditions are summarized in the table below.
| Parameter | Condition |
| Chromatographic System | UPLC system with a PDA/TUV detector |
| Column | Agilent Eclipse XDB C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent |
| Mobile Phase | Isocratic mixture of Methanol and Water (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 20°C |
| Detection Wavelength | 210 nm |
| Run Time | Approximately 6 minutes |
Preparation of Solutions
a) Diluent: A mixture of Methanol and Water (80:20 v/v) was used as the diluent.
b) Standard Stock Solution (Fluoxetine): Accurately weigh and dissolve an appropriate amount of fluoxetine hydrochloride reference standard in the diluent to obtain a concentration of 100 µg/mL.
c) Impurity Stock Solution: Prepare a stock solution containing known fluoxetine related compounds at a concentration of 10 µg/mL each in the diluent.
d) Spiked Sample Solution: Prepare a solution of fluoxetine hydrochloride at the working concentration (e.g., 30 µg/mL) and spike it with the impurity stock solution to achieve a final impurity concentration at the desired level (e.g., 0.15% of the fluoxetine concentration).
Method Validation Summary
The UPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose. The key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity (Fluoxetine) | 0.30-100 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.09 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.30 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Specificity | No interference from excipients or degradation products |
System Suitability
System suitability tests are crucial to ensure the chromatographic system is performing adequately. The acceptance criteria are provided in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% |
UPLC Analysis Workflow
The following diagram illustrates the general workflow for the UPLC analysis of fluoxetine and its related compounds.
Caption: Workflow for UPLC analysis of fluoxetine.
Results and Discussion
The developed UPLC method successfully separated fluoxetine from its known related compounds and degradation products in a short run time. A representative chromatogram showing the separation of fluoxetine and its degradation products is presented in other studies. The method demonstrated excellent linearity, accuracy, and precision, making it highly reliable for quantitative analysis. The stability-indicating nature of the assay was confirmed through forced degradation studies, where the method was able to resolve the main peak from all degradation products.
Conclusion
The UPLC method described in this application note is rapid, sensitive, and selective for the determination of fluoxetine and its related compounds. The method is suitable for high-throughput analysis in a quality control environment and can be effectively used for the assessment of drug purity and stability. The detailed protocol and validation summary provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of fluoxetine.
References
Application Notes and Protocols for the Quantification of Fluoxetine Succinamic Acid in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI), is used in the treatment of various depressive and anxiety disorders. During its synthesis and storage, process-related impurities and degradation products can arise. One such related compound is Fluoxetine Succinamic Acid (also known as Fluoxetine USP Related Compound C), with the chemical formula C21H22F3NO4.[1][2] The rigorous quantification of such impurities is a critical aspect of quality control in pharmaceutical manufacturing, ensuring the safety and efficacy of the final drug product.
These application notes provide a detailed protocol for the quantification of this compound in pharmaceutical formulations using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The protocol is designed to be robust and reproducible for use in research and quality control laboratories.
Analytical Methodologies
Several analytical techniques can be employed for the analysis of fluoxetine and its related substances, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[3] For routine quality control of pharmaceutical formulations, HPLC with UV detection is a widely accepted, reliable, and cost-effective method.[4][5] Stability-indicating methods are particularly important as they can resolve the active pharmaceutical ingredient (API) from its potential degradation products and impurities.[6][7]
This protocol details a stability-indicating reversed-phase HPLC method adapted from established methods for fluoxetine and its impurities.[5][8]
Experimental Protocol: Stability-Indicating HPLC Method
This protocol outlines the necessary steps for the quantification of this compound.
Materials and Reagents
-
Reference Standards: Fluoxetine Hydrochloride (USP grade), this compound (USP reference standard).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or purified).
-
Reagents: Potassium dihydrogen phosphate, Orthophosphoric acid.
-
Pharmaceutical Formulation: Fluoxetine capsules or tablets.
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 75 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 4.0 with phosphoric acid) in a gradient or isocratic elution. A common starting point is a ratio of 55:45 (v/v) buffer to acetonitrile.[6][7] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 227 nm[6][7] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Preparation of Solutions
-
Buffer Preparation (75 mM Potassium Dihydrogen Phosphate, pH 4.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 75 mM solution. Adjust the pH to 4.0 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the buffer and acetonitrile in the desired ratio. Degas the mobile phase before use.
-
Standard Stock Solution of this compound: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a stock solution of a specific concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover a range of concentrations (e.g., 0.1 - 10 µg/mL).
-
Sample Preparation from Pharmaceutical Formulation:
-
Weigh and finely powder the contents of at least 20 fluoxetine tablets or capsules to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to a single dose of fluoxetine and transfer it to a volumetric flask.
-
Add a suitable volume of diluent (e.g., mobile phase), and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient and any related substances.[9]
-
Make up to the mark with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
Method Validation Parameters
The analytical method should be validated according to ICH guidelines, assessing the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is often demonstrated by performing forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on fluoxetine to ensure that this compound is well-resolved from any degradation products.[6][7][10]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of fluoxetine-related substances using HPLC, which can be extrapolated for this compound.
| Parameter | Typical Value/Range |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | < 2.0% |
| LOD | ~0.03 µg/mL |
| LOQ | ~0.1 µg/mL |
Visualizations
Experimental Workflow for Quantification
References
- 1. allmpus.com [allmpus.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Rapid analysis of fluoxetine and its metabolite in plasma by LC-MS with column-switching approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical methods for the quality control of Prozac capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a stability-indicating HPLC method for simultaneous determination of olanzapine and fluoxetine in combined dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wjpmr.com [wjpmr.com]
- 10. Stability-indicating Simultaneous HPTLC Method for Olanzapine and Fluoxetine in Combined Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Isolation and Characterization of Fluoxetine Succinamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis, isolation, and characterization of Fluoxetine Succinamic Acid, a known related compound and potential impurity of the active pharmaceutical ingredient (API) Fluoxetine. The synthesis involves the N-acylation of Fluoxetine with succinic anhydride. The subsequent isolation and purification are achieved through liquid-liquid extraction and column chromatography. Characterization is performed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This protocol is intended to serve as a comprehensive guide for researchers requiring a pure reference standard of this compound for analytical method development, impurity profiling, and other research purposes.
Introduction
Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, and other psychiatric conditions.[1][2][3] During the synthesis and storage of Fluoxetine, various related substances and impurities can form. One such compound is this compound (4-(Methyl{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}amino)-4-oxobutanoic acid). The presence of impurities in pharmaceutical products is a critical quality attribute that must be carefully controlled and monitored. Therefore, the availability of pure reference standards of potential impurities is essential for the development and validation of analytical methods to ensure the quality, safety, and efficacy of the final drug product.
This application note details a robust method for the synthesis and subsequent isolation of this compound. The protocol is designed to be accessible to researchers with a background in organic chemistry and analytical techniques.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound via the N-acylation of Fluoxetine with succinic anhydride.
Materials:
-
Fluoxetine hydrochloride
-
Succinic anhydride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Free Base Preparation: To a solution of Fluoxetine hydrochloride (1.0 eq) in a 1:1 mixture of water and dichloromethane, add saturated sodium bicarbonate solution dropwise with stirring until the aqueous layer is basic (pH ~8-9).
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain Fluoxetine free base as an oil.
-
N-Acylation Reaction: Dissolve the Fluoxetine free base (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Add succinic anhydride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic solution sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Isolation and Purification Protocol
The crude product is purified by column chromatography on silica gel.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column for chromatography
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.
-
Load the dried silica with the adsorbed product onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC using a suitable mobile phase (e.g., 30-40% ethyl acetate in hexane) and visualize under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product (identified by a single spot on TLC).
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain pure this compound as an off-white solid.[4]
Analytical Characterization Protocol
The purity and identity of the isolated this compound are confirmed by HPLC and NMR.
3.1 High-Performance Liquid Chromatography (HPLC)
-
System: HPLC with UV detector
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 227 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 400 MHz NMR spectrometer
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Procedure: Dissolve a small amount of the purified product in the deuterated solvent and acquire ¹H and ¹³C NMR spectra.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 4-(Methyl{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}amino)-4-oxobutanoic acid | [4] |
| CAS Number | 1026723-45-4 | [4] |
| Molecular Formula | C₂₁H₂₂F₃NO₄ | [4] |
| Molecular Weight | 409.4 g/mol | [4] |
| Appearance | Off-white solid | [4] |
| Solubility | Methanol, DMSO | [4] |
| Purity (by HPLC) | ≥95% | [4] |
Table 2: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.8 - 7.5 | m |
| -OCH- | 5.3 - 5.5 | m |
| -N(CH₃)- | 2.8 - 3.0 | s |
| -CH₂-CH₂-N- | 1.9 - 2.3 | m |
| -CO-CH₂-CH₂-COOH | 2.5 - 2.8 | m |
| -COOH | 10.0 - 12.0 | br s |
Note: Expected chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.
Visualizations
Caption: Experimental workflow for the synthesis, isolation, and analysis of this compound.
Caption: Mechanism of action of Fluoxetine at the serotonergic synapse.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis, isolation, and characterization of this compound. The availability of this well-characterized reference standard is crucial for the accurate quantification of this impurity in Fluoxetine drug substance and formulated products, thereby ensuring their quality and safety. The methods described herein are robust and can be readily implemented in a standard organic chemistry or analytical laboratory.
References
Application Notes and Protocols for the Separation of Fluoxetine Impurities
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical separation of impurities in fluoxetine hydrochloride. The methodologies outlined are crucial for ensuring the quality, safety, and efficacy of fluoxet in pharmaceutical formulations. The techniques covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), with a primary focus on the widely adopted HPLC methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and robust method for the analysis of fluoxetine and its related substances. The versatility of HPLC allows for the effective separation of a wide range of potential impurities, including isomers, degradation products, and synthesis byproducts.[1][2][3]
Application Note: Reversed-Phase HPLC for Fluoxetine Impurity Profiling
A selective and sensitive reversed-phase HPLC (RP-HPLC) method has been developed and validated for the quantification of potential impurities in fluoxetine hydrochloride.[1][2] This method is capable of separating fluoxetine from its known impurities and degradation products, meeting the requirements of international regulatory bodies.[1][2][3] The method's validation includes specificity, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ), and accuracy, demonstrating its suitability for routine quality control analysis.[1][2][3]
Quantitative Data Summary
The following table summarizes the chromatographic parameters for a validated RP-HPLC method for the separation of fluoxetine and its impurities.
| Parameter | Value | Reference |
| Chromatographic Column | Gemini-C18 (150 mm × 4.6 mm, 3.0 μm) | [1][2] |
| Mobile Phase A | 20:80 (v/v) Methanol and Buffer (12.5 mL Triethylamine in 1000 mL water, pH 6.0 with phosphoric acid) | [1] |
| Mobile Phase B | 100% Methanol | [1] |
| Gradient Program | 0/25, 2/25, 2.1/44, 20/44, 30/80, 45/80, 50/44, 55/44, 55.1/25, 60/25 (Time (min)/%B) | [1] |
| Flow Rate | 1.0 mL/min | [1][2] |
| Detection Wavelength | 215 nm | [1][2] |
| Column Temperature | 40 °C | [3][4] |
| Injection Volume | Not Specified | |
| Run Time | 60 min | [1][2] |
Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | LOQ to 120% of target concentration | [1][2] |
| Correlation Coefficient (r²) | > 0.99 | [1] |
| Accuracy (Recovery) | 80% - 120% | [1][2] |
| LOD | Impurity specific, e.g., Fiction-I (0.076%) | [1] |
| LOQ | Impurity specific, e.g., Fiction-I (0.076%) | [1] |
Experimental Protocol: RP-HPLC Method
This protocol outlines the steps for the separation and quantification of fluoxetine impurities using a validated RP-HPLC method.
1. Materials and Reagents:
-
Fluoxetine Hydrochloride reference standard and sample
-
Known impurity standards
-
Triethylamine (TEA)
-
Orthophosphoric acid
-
Methanol (HPLC grade)
-
Water (HPLC grade)
2. Equipment:
-
HPLC system with a PDA detector (e.g., Shimadzu LC-2010C)[1]
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Solutions:
-
Buffer Solution: Add 12.5 mL of triethylamine to 900 mL of water. Adjust the pH to 6.0 with orthophosphoric acid and dilute to 1000 mL with water.[1]
-
Mobile Phase A: Mix methanol and buffer solution in a 20:80 (v/v) ratio.[1]
-
Mobile Phase B: Use 100% methanol.[1]
-
Standard Solution: Accurately weigh and dissolve the fluoxetine hydrochloride reference standard in a suitable diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the fluoxetine hydrochloride sample in a suitable diluent to obtain the desired concentration (e.g., 20 mg/mL).[1]
-
Impurity Stock Solution: Prepare individual or mixed stock solutions of known impurities in a suitable diluent.
4. Chromatographic Conditions:
-
Set up the HPLC system according to the parameters listed in the quantitative data summary table.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
5. Analysis:
-
Inject the standard solution, sample solution, and a blank (diluent) into the HPLC system.
-
Record the chromatograms and integrate the peaks.
6. Data Processing:
-
Identify the fluoxetine and impurity peaks based on their retention times compared to the standards.
-
Calculate the concentration of each impurity in the sample using the external standard method.
Experimental Workflow: RP-HPLC Analysis of Fluoxetine Impurities
References
- 1. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of a Stability-Indicating Assay for Fluoxetine
Introduction
Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of major depressive disorder, obsessive-compulsive disorder, and other psychiatric conditions.[1] To ensure the quality, safety, and efficacy of fluoxetine drug products, it is crucial to employ a stability-indicating assay method. This method must be able to accurately quantify fluoxetine in the presence of its degradation products, which may form during manufacturing, storage, or administration.[2][3][4] This application note provides a detailed protocol for the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for fluoxetine, in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4]
Experimental Protocols
Materials and Reagents
-
Fluoxetine hydrochloride reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
-
Purified water (HPLC grade)
-
Fluoxetine capsules/tablets
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector or a photodiode array (PDA) detector.
-
A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]
-
pH meter
-
Analytical balance
-
Sonicator
-
Hot air oven
-
UV chamber
Preparation of Solutions
-
Mobile Phase: A common mobile phase consists of a mixture of phosphate buffer and an organic solvent like acetonitrile or methanol. For example, a mixture of 75 mM potassium dihydrogen phosphate buffer (pH adjusted to 4.0 with orthophosphoric acid), acetonitrile, and methanol in the ratio of 55:40:5 (v/v/v) has been reported to be effective.[2][3][6]
-
Standard Stock Solution of Fluoxetine: Accurately weigh and dissolve about 25 mg of fluoxetine hydrochloride reference standard in 25 mL of methanol to obtain a concentration of 1000 µg/mL.
-
Working Standard Solution: Dilute the standard stock solution with the mobile phase to obtain a suitable concentration (e.g., 100 µg/mL).
-
Sample Solution: For capsules, accurately weigh the contents of not fewer than 20 capsules and determine the average weight. For tablets, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a certain amount of fluoxetine (e.g., 20 mg) and transfer it to a 20 mL volumetric flask. Add about 15 mL of methanol, sonicate for 15 minutes, and then make up the volume with methanol. Filter the solution through a 0.45 µm membrane filter. Dilute the filtrate with the mobile phase to a final concentration within the linear range of the assay.[7]
Chromatographic Conditions
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: Phosphate buffer:acetonitrile:methanol (e.g., 55:40:5, v/v/v), pH 4.0.[2][3][6]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 20 µL.[8]
-
Column Temperature: Ambient or controlled at 25°C.[5]
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[2][3][4] These studies involve subjecting the drug substance to various stress conditions to induce degradation.
-
Acid Hydrolysis: Treat the fluoxetine solution with 0.1 M HCl and heat at 80°C for a specified period (e.g., 12 hours).[2] Neutralize the solution before injection.
-
Base Hydrolysis: Treat the fluoxetine solution with 0.1 M NaOH and heat at 80°C for a specified period (e.g., 12 hours).[2] Neutralize the solution before injection.
-
Oxidative Degradation: Treat the fluoxetine solution with 3% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours).[2]
-
Thermal Degradation: Expose the solid drug substance and a solution of the drug to dry heat at a specific temperature (e.g., 80°C) for a defined period (e.g., 24 hours).[2]
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to UV light (e.g., 254 nm) and/or visible light for a sufficient duration.
Samples from each stress condition should be analyzed by the proposed HPLC method. The chromatograms should be examined for the separation of the fluoxetine peak from any degradation product peaks.
Data Presentation
The results of the forced degradation studies should be summarized in a table to facilitate easy comparison of the extent of degradation under different stress conditions.
| Stress Condition | Duration | Temperature | % Degradation of Fluoxetine | Retention Time of Fluoxetine (min) | Retention Times of Major Degradants (min) |
| 0.1 M HCl | 12 hours | 80°C | ~15%[2] | 7.4 | Degradant 1: 4.5 |
| 0.1 M NaOH | 12 hours | 80°C | Significant | 7.4 | Degradant 2: 5.2 |
| 3% H₂O₂ | 24 hours | Room Temp | ~20% | 7.4 | Degradant 3: 6.1 |
| Thermal (Solid) | 24 hours | 80°C | Minimal | 7.4 | - |
| Thermal (Solution) | 24 hours | 80°C | Observable | 7.4 | Degradant 4: 3.8 |
| Photolytic (UV) | 24 hours | Ambient | Observable | 7.4 | Degradant 5: 4.9 |
Note: The percentage degradation and retention times are illustrative and will vary depending on the specific experimental conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the development of a stability-indicating assay for fluoxetine.
Potential Degradation Pathway of Fluoxetine
The following diagram illustrates a potential degradation pathway for fluoxetine based on reported degradation products. Under hydrolytic conditions, cleavage of the ether linkage can occur. Photodegradation may lead to demethylation and cleavage of the molecule.
Conclusion
The development of a robust stability-indicating assay is paramount for ensuring the quality and stability of fluoxetine drug products. The HPLC method outlined in this application note, coupled with comprehensive forced degradation studies, provides a reliable framework for the separation and quantification of fluoxetine in the presence of its degradation products. This ensures that the method is specific and suitable for routine quality control and stability testing in the pharmaceutical industry. The provided protocols and visualizations serve as a practical guide for researchers and scientists involved in the development and validation of analytical methods for pharmaceutical products.
References
- 1. ClinPGx [clinpgx.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Development of a stability-indicating HPLC method for simultaneous determination of olanzapine and fluoxetine in combined dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability-indicating Simultaneous HPTLC Method for Olanzapine and Fluoxetine in Combined Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. asianpubs.org [asianpubs.org]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Application Notes and Protocols: Profiling of Fluoxetine Succinamic Acid in Drug Substance and Product
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of depression, obsessive-compulsive disorder, and other psychiatric conditions. The control of impurities in the active pharmaceutical ingredient (API) and final drug product is a critical aspect of ensuring its safety and efficacy. Fluoxetine Succinamic Acid, also known as Fluoxetine USP Related Compound C, is a potential process-related impurity and degradation product of fluoxetine. Its effective monitoring and quantification are essential for quality control and regulatory compliance.
These application notes provide a detailed protocol for the identification and quantification of this compound in fluoxetine drug substance and formulations using High-Performance Liquid Chromatography (HPLC).
Chemical Information
| Characteristic | Value |
| Impurity Name | This compound |
| Synonyms | Fluoxetine USP Related Compound C, 4-(Methyl{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}amino)-4-oxobutanoic acid[1] |
| CAS Number | 1026723-45-4[1] |
| Molecular Formula | C₂₁H₂₂F₃NO₄[1] |
| Molecular Weight | 409.4 g/mol [1] |
Regulatory Context and Acceptance Criteria
Regulatory bodies such as the United States Pharmacopeia (USP) establish limits for impurities in pharmaceutical products to ensure their safety and quality. According to the USP monograph for Fluoxetine Hydrochloride, the acceptance criteria for individual unspecified impurities are typically stringent.
| Impurity | Specification (as per USP for Fluoxetine HCl) |
| Any individual unspecified impurity | Not More Than (NMT) 0.10% |
| Total impurities | Not More Than (NMT) 0.80%[2] |
Note: These are general limits for unspecified impurities and may vary based on the specific product and regulatory filing. It is crucial to consult the relevant pharmacopeia and regulatory guidelines for the specific acceptance criteria.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for the Determination of this compound
This method is based on established principles for the analysis of fluoxetine and its related compounds and is designed to provide a robust and reliable means of quantifying this compound.
1. Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., Gemini-C18, 150 mm x 4.6 mm, 3.0 µm particle size) is recommended.[3]
-
Reference Standard: Fluoxetine USP Related Compound C (this compound).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
-
Triethylamine (for buffer preparation)
-
Phosphoric acid (for pH adjustment)
-
Water (HPLC grade)
2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | Buffer solution: Mix 12.5 mL of triethylamine with 900 mL of water, adjust pH to 6.0 with phosphoric acid, and dilute to 1000 mL with water. Mix this buffer with methanol in a 80:20 (v/v) ratio.[3] |
| Mobile Phase B | 100% Methanol[3] |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | Ambient |
| Detection Wavelength | 215 nm[3] |
| Injection Volume | 10 µL |
| Run Time | 60 minutes[3] |
3. Preparation of Solutions
-
Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., methanol or mobile phase) to obtain a known concentration (e.g., 0.1 mg/mL).
-
Standard Solution: Dilute the Standard Stock Solution with the mobile phase to a final concentration that is appropriate for the expected level of the impurity (e.g., 0.1% of the sample concentration).
-
Sample Preparation (Fluoxetine Drug Substance): Accurately weigh and dissolve approximately 50 mg of the fluoxetine drug substance in the mobile phase in a 50 mL volumetric flask.
-
Sample Preparation (Fluoxetine Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 50 mg of fluoxetine and transfer it to a 50 mL volumetric flask. Add about 30 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Mix well and filter through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
4. System Suitability
Before sample analysis, the chromatographic system must be evaluated to ensure it is functioning correctly.
-
Procedure: Inject the Standard Solution multiple times (e.g., five replicates).
-
Acceptance Criteria:
-
The relative standard deviation (RSD) of the peak area for the this compound peak should be not more than 5.0%.
-
The tailing factor for the this compound peak should be not more than 2.0.
-
The theoretical plates for the this compound peak should be not less than 2000.
-
5. Data Analysis and Calculation
Inject the blank (mobile phase), Standard Solution, and Sample Solution into the HPLC system. Identify the peaks based on their retention times. Calculate the percentage of this compound in the sample using the following formula:
Where:
-
Area_impurity_sample is the peak area of this compound in the sample chromatogram.
-
Area_standard is the peak area of this compound in the standard chromatogram.
-
Conc_standard is the concentration of the this compound reference standard in the Standard Solution.
-
Conc_sample is the concentration of the fluoxetine sample in the Sample Solution.
Visualizations
Caption: Workflow for Drug Impurity Profiling.
Caption: Potential Formation of this compound.
Discussion and Troubleshooting
-
Peak Tailing: Peak tailing for amine-containing compounds like fluoxetine and its impurities can be an issue. The use of a buffer containing triethylamine and a base-deactivated column helps to minimize this effect by blocking active silanol sites on the stationary phase.
-
Resolution: If resolution between this compound and other impurities or the main peak is not adequate, optimization of the mobile phase composition (e.g., pH, organic modifier ratio) or the gradient profile may be necessary.
-
Sensitivity: For the detection of very low levels of impurities, a more sensitive detector, such as a mass spectrometer (LC-MS), could be employed.
-
Forced Degradation Studies: To confirm that the analytical method is stability-indicating, forced degradation studies should be performed on the fluoxetine drug substance. This involves subjecting the sample to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. The method should be able to separate the degradation products from the parent drug and from each other.
Conclusion
The provided HPLC method offers a reliable and robust approach for the quantitative determination of this compound in fluoxetine drug substance and product. Adherence to the detailed protocol and system suitability criteria will ensure accurate and reproducible results, which are crucial for maintaining the quality and safety of fluoxetine products. It is essential for researchers and drug development professionals to validate this method in their own laboratories to ensure it meets the specific requirements of their application and regulatory expectations.
References
- 1. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uspnf.com [uspnf.com]
- 3. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Chromatographic Analysis of Fluoxetine Succinamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant. The control of impurities in the drug substance and formulated product is a critical aspect of ensuring its safety and efficacy. Fluoxetine Succinamic Acid is a potential related substance of Fluoxetine. This document provides a comprehensive overview of chromatographic conditions that can be utilized as a starting point for the development of a specific analytical method for this compound. The information presented is based on established methods for the analysis of Fluoxetine and its known impurities.
Due to the limited availability of public information specifically on the chromatographic analysis of this compound, this application note leverages validated methods for Fluoxetine and its other related substances. These methods provide a strong foundation for developing a robust analytical procedure for the target analyte.
Chromatographic Conditions for Fluoxetine and Related Substances
The following table summarizes various chromatographic conditions reported for the analysis of Fluoxetine and its impurities. These can be adapted and optimized for the specific analysis of this compound.
| Parameter | Method 1: HPLC-UV for Impurities | Method 2: UPLC-PDA for Fluoxetine [1] | Method 3: LC-MS/MS for Fluoxetine & Norfluoxetine [2] | Method 4: HPLC-UV for Fluoxetine [3] |
| Instrumentation | High-Performance Liquid Chromatography (HPLC) system with a PDA detector[4] | Waters Acquity UPLC system with a photodiode array detector[1] | Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)[2] | Agilent 1120 compact liquid chromatographic system with a variable wavelength programmable UV detector[3] |
| Column | Gemini-C18 (150 mm × 4.6 mm, 3.0 μm)[4] | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7-µm)[1] | Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 μm)[2] | Zorbax-C18 (250mm x 4.6mm, 5μm)[3] |
| Mobile Phase | A: 20:80 (v/v) Methanol and Buffer (12.5 mL of triethylamine in 1000 mL water, pH 6.0 with phosphoric acid). B: 100% Methanol. Gradient elution.[4] | Isocratic: Water (pH 2.4 with phosphoric acid) and Acetonitrile (68:32, v/v)[1] | Gradient elution[2] | Isocratic: Phosphate buffer pH 7 and Acetonitrile (25:75 v/v)[3] |
| Flow Rate | 1.0 mL/min[4] | 0.3 mL/min[1] | Not Specified | Not Specified |
| Detector | PDA at 215 nm[4] | Photodiode Array at 230 nm[1] | Triple quadrupole tandem mass spectrometer (MRM mode)[2] | UV at a variable wavelength[3] |
| Injection Volume | Not Specified | 10 µL[1] | Not Specified | 20 μl[3] |
| Column Temperature | Not Specified | 30°C[1] | Not Specified | Not Specified |
| Run Time | 60 min[4] | 8 min[1] | 4.2 min[2] | Not Specified |
Experimental Protocol: A General Approach for Related Substance Analysis
This protocol outlines a general procedure for the analysis of related substances in Fluoxetine, which can be adapted for this compound.
1. Materials and Reagents
-
Fluoxetine Hydrochloride reference standard and test samples.
-
This compound reference standard (if available).
-
HPLC grade Acetonitrile, Methanol, and Water.
-
Triethylamine, Phosphoric acid, and Phosphate buffer salts of analytical grade.
2. Standard Solution Preparation
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Fluoxetine Hydrochloride reference standard in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent) to obtain a known concentration.
-
Spiked Standard Solution: If a reference standard for this compound is available, prepare a stock solution and spike it into the Fluoxetine standard solution at a relevant concentration level (e.g., reporting threshold).
3. Sample Solution Preparation
-
Accurately weigh and dissolve the Fluoxetine drug substance or a crushed tablet powder in the diluent to achieve a target concentration of Fluoxetine.
-
The concentration should be chosen to ensure that the expected levels of impurities can be accurately detected and quantified.
4. Chromatographic System and Parameters
-
Set up the HPLC or UPLC system based on one of the conditions provided in the table above or a newly developed method.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
5. System Suitability
-
Inject the standard solution multiple times (e.g., five or six replicates).
-
Verify system suitability parameters such as theoretical plates, tailing factor for the Fluoxetine peak, and the resolution between Fluoxetine and any known impurities. The acceptance criteria should be based on internal standard operating procedures or relevant pharmacopeial guidelines.
6. Analysis
-
Inject the blank (diluent), standard solution(s), and sample solution(s) into the chromatograph.
-
Record the chromatograms and integrate the peaks of interest.
7. Calculation
-
Calculate the amount of this compound and other impurities in the sample using the response factor of the impurity relative to Fluoxetine or by using an external standard of the impurity if available.
Method Development Workflow
The following diagram illustrates a typical workflow for developing a chromatographic method for a new related substance like this compound.
Caption: A flowchart illustrating the systematic approach to developing a robust chromatographic method.
Conclusion
References
- 1. saudijournals.com [saudijournals.com]
- 2. Simultaneous determination of fluoxetine, venlafaxine, vortioxetine and their active metabolites in human plasma by LC-MS/MS using one-step sample preparation procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjpmr.com [wjpmr.com]
- 4. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Chromatographic Peaks for Fluoxetine and Related Compounds
Welcome to the technical support center for troubleshooting chromatographic analysis of Fluoxetine and its related compounds, including potential impurities and degradation products like Fluoxetine Succinamic Acid. This resource provides practical guidance in a question-and-answer format to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems observed in the HPLC analysis of Fluoxetine and its related compounds?
The most frequently encountered peak shape issues are peak tailing, peak fronting, and peak splitting.[1] These problems can affect the accuracy and precision of quantification.[2]
Q2: Why is my Fluoxetine peak tailing?
Peak tailing, where the latter half of the peak is wider than the front half, is a common issue.[1][2] For basic compounds like Fluoxetine, a primary cause is the interaction between the analyte and acidic silanol groups on the silica-based column stationary phase.[2][3][4] Other potential causes include:
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of Fluoxetine, it can lead to uneven ionization and peak tailing.[2]
-
Insufficient Buffering: A low buffer concentration may not effectively control the ionization state of the analyte or mask residual silanol groups.[3][5]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.[6][7]
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[1][8]
Q3: What causes my analyte peak to split or appear as a doublet?
Peak splitting can be caused by several factors:[1][6][9]
-
Solvent Mismatch: A significant difference in solvent strength between the sample solvent and the mobile phase can cause peak distortion.[4][9] It is always recommended to dissolve the sample in the mobile phase whenever possible.
-
Column Void or Channeling: A void at the head of the column or channeling in the packing material can cause the sample to travel through different paths, resulting in a split peak.[10]
-
Partially Blocked Frit: A blockage at the column inlet can distort the sample band, leading to a split peak.[5]
-
Co-elution with an Impurity: The shoulder or split peak could be an impurity that is not fully resolved from the main analyte peak.
Q4: My peak is fronting. What is the likely cause?
Peak fronting, where the front half of the peak is broader than the latter half, is less common than tailing but can occur.[1][10] Potential causes include:
-
Column Overload: Injecting a sample at a concentration that is too high can saturate the stationary phase.[10]
-
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can lead to fronting.[10]
-
Column Collapse: A sudden physical change or collapse of the column bed can cause peak fronting.[5][10]
Troubleshooting Guides
Guide 1: Resolving Peak Tailing
If you are observing peak tailing for Fluoxetine or a related compound, follow this systematic troubleshooting workflow:
Troubleshooting Workflow for Peak Tailing
A step-by-step guide to troubleshooting peak tailing.
Guide 2: Diagnosing and Fixing Split Peaks
Use the following decision tree to address split or doublet peaks in your chromatogram:
Decision Tree for Split Peaks
A diagnostic workflow for addressing split peaks.
Quantitative Data Summary
The following tables summarize typical HPLC parameters for the analysis of Fluoxetine, which can serve as a starting point for method development and troubleshooting.
Table 1: Typical HPLC Method Parameters for Fluoxetine Analysis
| Parameter | Typical Value/Condition | Reference(s) |
| Column | C18 (e.g., Gemini C18, 150 mm x 4.6 mm, 3.0 µm) | [11][12] |
| Mobile Phase A | Methanol:Buffer (e.g., 20:80 v/v) | [11] |
| Mobile Phase B | 100% Methanol or Acetonitrile | [11] |
| Buffer | Triethylamine or Ammonium Acetate | [11][13] |
| Flow Rate | 1.0 mL/min | [11][12][14] |
| Detection Wavelength | 215 nm or 227 nm | [11][15] |
| Column Temperature | 30°C | [11] |
| Injection Volume | 10 µL | [11] |
Table 2: Common Causes of Peak Shape Problems and Their Solutions
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanols | Use a high-purity, end-capped column; add a competitor base like triethylamine to the mobile phase.[3] |
| Mobile phase pH near analyte pKa | Adjust mobile phase pH to be at least 2 units away from the analyte's pKa. | |
| Column overload | Reduce the amount of sample injected.[3][8] | |
| Peak Fronting | Column overload | Reduce sample concentration or injection volume.[10] |
| Poor sample solubility | Ensure the sample is fully dissolved; use a weaker injection solvent.[10] | |
| Peak Splitting | Mismatch between sample solvent and mobile phase | Dissolve the sample in the mobile phase.[9] |
| Column void or blocked frit | Reverse flush the column; if the problem persists, replace the column.[5][10] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Fluoxetine Analysis
This protocol describes the preparation of a buffered mobile phase, which is crucial for achieving good peak shape for basic compounds like Fluoxetine.
Objective: To prepare a mobile phase that minimizes peak tailing by controlling pH and masking silanol interactions.
Materials:
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Triethylamine (TEA)
-
Phosphoric Acid
-
0.45 µm filter
Procedure:
-
Prepare the Aqueous Buffer:
-
Filter the Buffer: Filter the aqueous buffer through a 0.45 µm filter to remove any particulates.
-
Prepare Mobile Phase A: Mix the filtered buffer with methanol in the desired ratio (e.g., 80:20 v/v buffer:methanol).[11]
-
Prepare Mobile Phase B: Use 100% HPLC-grade methanol or acetonitrile.[11]
-
Degas the Mobile Phase: Degas both mobile phases using an inline degasser, sonication, or helium sparging to prevent air bubbles in the system.[8]
Protocol 2: Column Flushing and Regeneration
If you suspect column contamination is causing peak shape issues, a thorough flushing procedure can help restore performance.
Objective: To remove strongly retained contaminants from the analytical column.
Materials:
-
HPLC-grade Water
-
HPLC-grade Isopropanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
Procedure:
-
Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.
-
Flush with Water: Flush the column with HPLC-grade water for at least 30 minutes to remove any buffer salts.
-
Flush with Isopropanol: Flush the column with 100% isopropanol for 30 minutes to remove strongly bound non-polar compounds.
-
Flush with Acetonitrile and Methanol: Sequentially flush the column with acetonitrile and then methanol for 15-20 minutes each.
-
Equilibrate with Mobile Phase: Reconnect the column to the detector and equilibrate with the mobile phase until a stable baseline is achieved. This may require 10-20 column volumes.[16]
-
Perform a Test Injection: Inject a standard to assess if the peak shape has improved. If the problem persists, the column may need to be replaced.[9]
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. chromtech.com [chromtech.com]
- 3. hplc.eu [hplc.eu]
- 4. support.waters.com [support.waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. labtech.tn [labtech.tn]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 9. mastelf.com [mastelf.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous RP-HPLC and HPTLC Estimation of Fluoxetine Hydrochloride and Olanzapine in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]
- 15. jocpr.com [jocpr.com]
- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Optimization of Mobile Phase for Fluoxetine and Succinamic Acid Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Fluoxetine and Succinamic Acid via HPLC/UPLC.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in separating Fluoxetine and Succinamic Acid simultaneously?
A1: The primary challenge lies in the opposing physicochemical properties of the two analytes. Fluoxetine is a hydrophobic, basic compound, while Succinamic Acid is a hydrophilic, acidic compound.[1][2][3] Finding a single set of reversed-phase chromatographic conditions that provides adequate retention, resolution, and good peak shape for both a non-polar base and a polar acid can be difficult.
Q2: What are the pKa values for Fluoxetine and Succinamic Acid, and why are they important?
A2: The pKa of Fluoxetine is approximately 9.8.[1][4] For Succinamic Acid, the relevant pKa for its carboxylic acid group is approximately 4.39.[5] These values are critical for mobile phase optimization because the pH of the mobile phase relative to the pKa determines the ionization state of the analytes, which in turn significantly affects their retention and peak shape in reversed-phase HPLC.[6]
Q3: What is a good starting point for mobile phase pH in this separation?
A3: A good starting point for the mobile phase pH is about 2 pH units below the pKa of the acidic analyte, Succinamic Acid. Therefore, a pH of approximately 2.5 is recommended. This ensures that Succinamic Acid is in its protonated, non-ionized form, which promotes retention on a reversed-phase column.[6] At this low pH, Fluoxetine will be in its ionized (positively charged) form.
Q4: Which buffer should I choose for the mobile phase?
A4: For a mobile phase pH of around 2.5, a phosphate buffer is a common and effective choice.[7] It provides good buffering capacity in this pH range. A buffer concentration of 10-50 mM is generally sufficient for small molecules.[7] Ensure the buffer is soluble in the organic modifier you choose.
Q5: What organic modifier and column should I start with?
A5: Acetonitrile is a good initial choice for the organic modifier due to its low viscosity and UV transparency. Methanol can also be explored as it can offer different selectivity. A standard C18 column is a suitable starting point for reversed-phase separation of these compounds.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: Poor retention of Succinamic Acid (elutes at or near the void volume).
-
Question: My Succinamic Acid peak is coming out very early in the chromatogram with little to no retention. What should I do?
-
Answer:
-
Check Mobile Phase pH: Ensure the pH of your aqueous mobile phase is low enough, ideally around 2.5. If the pH is too high (close to or above its pKa of 4.39), Succinamic Acid will be ionized and have very little affinity for the non-polar stationary phase.[6]
-
Decrease Organic Content: Reduce the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase. This will increase the polarity of the mobile phase, leading to increased retention of the hydrophilic Succinamic Acid.
-
Consider a Different Column: If retention is still poor, consider a column with a more polar stationary phase, such as an embedded polar group (AQ-type) column, or explore Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Problem 2: Poor peak shape (tailing) for Fluoxetine.
-
Question: The Fluoxetine peak in my chromatogram is showing significant tailing. How can I improve it?
-
Answer:
-
Cause: At a low pH, the basic Fluoxetine is positively charged. This can lead to secondary interactions with any free, negatively charged silanol groups on the silica-based column, causing peak tailing.
-
Solutions:
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping minimize the number of accessible silanol groups.
-
Lower the pH further: Sometimes, a very low pH (e.g., below 2) can improve the peak shape of basic compounds.
-
Consider Ion-Pairing: Adding an ion-pairing reagent (e.g., a sulfonic acid like hexane sulfonic acid) to the mobile phase can form a neutral pair with the ionized Fluoxetine, improving retention and peak shape.[8][9] However, be aware that ion-pairing agents can be difficult to remove from the column and may not be suitable for LC-MS.
-
Explore Mixed-Mode Chromatography: A mixed-mode column with both reversed-phase and cation-exchange characteristics can provide better peak shape and retention for basic compounds.[5][7][10][11]
-
-
Problem 3: Poor resolution between Fluoxetine and Succinamic Acid.
-
Question: I am getting retention for both peaks, but they are not well-separated. How can I improve the resolution?
-
Answer:
-
Optimize Organic Solvent Percentage: Systematically vary the percentage of your organic modifier. A shallower gradient or a lower isocratic percentage of the organic solvent will generally increase retention times and may improve resolution.
-
Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or use a mixture of both. Different organic solvents can alter the selectivity of the separation.
-
Adjust the pH: Small adjustments to the mobile phase pH (e.g., from 2.5 to 2.8, or down to 2.2) can sometimes subtly change the retention of one or both analytes and improve resolution. Be cautious when working near the pKa of Succinamic Acid.
-
Change the Column: A different C18 column from another manufacturer can have different selectivity. Alternatively, a column with a different stationary phase chemistry (e.g., C8, Phenyl) could provide the necessary change in selectivity for separation.
-
Problem 4: Inconsistent retention times.
-
Question: The retention times for my peaks are shifting between injections. What could be the cause?
-
Answer:
-
Insufficient Equilibration Time: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when changing mobile phase composition or after a gradient run.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Inconsistent mobile phase composition will lead to retention time shifts.
-
pH Instability: If the mobile phase pH is not properly buffered, it can change over time, leading to inconsistent ionization of the analytes and, consequently, shifting retention times. Ensure your buffer concentration is adequate (10-50 mM).[7]
-
Temperature Fluctuations: Use a column oven to maintain a consistent temperature. Changes in temperature can affect mobile phase viscosity and analyte retention.
-
Data Presentation
Table 1: Physicochemical Properties of Fluoxetine and Succinamic Acid
| Compound | Type | pKa | LogP (Hydrophobicity) |
| Fluoxetine | Basic | ~9.8[1][4] | ~4.05[2] |
| Succinamic Acid | Acidic | ~4.39[5] | -1.2 (estimated)[3] |
Table 2: Recommended Starting HPLC/UPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 150 x 4.6 mm, 3.5 µm (or similar) |
| Mobile Phase A | 25 mM Potassium Phosphate, pH adjusted to 2.5 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm (or as determined by UV spectra of both compounds) |
| Injection Volume | 5 µL |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (25 mM Phosphate Buffer, pH 2.5)
-
Weigh out the appropriate amount of monobasic potassium phosphate (KH₂PO₄) to prepare a 25 mM solution in HPLC-grade water (e.g., 3.4 g per 1 L).
-
Dissolve the salt completely in the water.
-
Adjust the pH of the solution to 2.5 by adding small amounts of phosphoric acid (H₃PO₄) while monitoring with a calibrated pH meter.
-
Filter the buffer solution through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter.
-
This solution serves as your Mobile Phase A.
Protocol 2: Sample Preparation
-
Prepare a stock solution of Fluoxetine and Succinamic Acid standards in a suitable solvent, such as a 50:50 mixture of methanol and water.
-
From the stock solution, prepare working standards by diluting with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). This helps to ensure good peak shape, especially for the initial eluting peaks.
-
Filter the final sample solutions through a 0.45 µm or 0.22 µm syringe filter before injection.
Visualizations
Caption: Workflow for Mobile Phase Optimization.
Caption: Troubleshooting Decision Tree.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Succinamic acid | C4H7NO3 | CID 12522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Enantioselective analysis of fluoxetine in pharmaceutical formulations by capillary zone electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. biotage.com [biotage.com]
- 7. HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 8. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200 | SIELC Technologies [sielc.com]
- 11. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Resolving Co-eluting Peaks of Fluoxetine and its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of fluoxetine and its impurities.
Frequently Asked Questions (FAQs)
Q1: I am observing a shoulder on my main fluoxetine peak. What could be the cause?
A1: A shoulder on the fluoxetine peak often indicates co-elution with a closely related impurity. The most common culprit is Fluoxetine Related Compound A, which is known to elute very close to the main analyte.[1] To confirm this, you can use a diode array detector (DAD) to check for peak purity. If the spectra across the peak are not identical, it confirms the presence of a co-eluting compound.
Q2: How can I improve the separation between fluoxetine and a co-eluting impurity?
A2: To enhance resolution, you can systematically adjust several chromatographic parameters. The key is to modify the selectivity (α), efficiency (N), or retention factor (k) of your method. Here are a few steps to consider:
-
Optimize the Mobile Phase:
-
Adjust Organic Modifier Percentage: Slightly decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) can increase retention times and may improve separation.
-
Modify pH: Since fluoxetine and its impurities are basic compounds, the pH of the mobile phase can significantly impact their retention and selectivity. Experimenting with the mobile phase pH within the stable range of your column is recommended.
-
Incorporate an Additive: Adding a small amount of an amine modifier like triethylamine (TEA) to the mobile phase can help to reduce peak tailing for basic compounds by masking active silanol sites on the stationary phase.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different selectivity. For instance, a phenyl or cyano-based column can offer different interactions with aromatic compounds compared to a standard C18 column.
-
Adjust the Temperature: Lowering the column temperature can sometimes increase resolution, though it may also lead to longer run times and higher backpressure.
Q3: My peaks are tailing. What are the common causes and solutions?
A3: Peak tailing for basic compounds like fluoxetine is often caused by secondary interactions with active silanol groups on the silica-based stationary phase. Here are some solutions:
-
Use an End-capped Column: Employ a high-purity, end-capped C18 column to minimize the number of available silanol groups.
-
Mobile Phase Modification: As mentioned in Q2, adding a competing base like triethylamine (TEA) to the mobile phase can effectively block the active silanol sites.
-
Adjust pH: Lowering the mobile phase pH can suppress the ionization of silanol groups, reducing their interaction with the protonated amine of fluoxetine.
Q4: I am not getting reproducible retention times. What should I check?
A4: Inconsistent retention times are typically due to issues with the HPLC system or mobile phase preparation. Check the following:
-
System Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run, especially when using a gradient method.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Inconsistent mobile phase composition is a common cause of retention time drift.
-
Pump Performance: Check for leaks in the pump and ensure the pump seals are in good condition. A faulty check valve can also lead to inconsistent flow rates.
-
Column Temperature: Use a column oven to maintain a consistent temperature, as fluctuations can affect retention times.
Troubleshooting Guides
Guide 1: Resolving Co-elution of Fluoxetine and Fluoxetine Related Compound A
Fluoxetine Related Compound A is a critical impurity that often co-elutes with fluoxetine. The following guide provides a systematic approach to achieve baseline separation.
Experimental Protocols
A validated HPLC method for the separation of fluoxetine and its impurities is detailed below.[2][3]
Chromatographic Conditions:
| Parameter | Value |
| Column | Gemini-C18 (150 mm x 4.6 mm, 3.0 µm) |
| Mobile Phase A | 1.25% Triethylamine in water, pH adjusted to 6.0 with phosphoric acid |
| Mobile Phase B | Methanol |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Diluent | Methanol and Mobile Phase A (40:60 v/v) |
Table 1: Chromatographic Conditions
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 25 |
| 2 | 25 |
| 2.1 | 44 |
| 20 | 44 |
| 30 | 80 |
| 45 | 80 |
| 50 | 44 |
| 55 | 44 |
| 55.1 | 25 |
| 60 | 25 |
Table 2: Gradient Program
Sample Preparation:
-
Standard Solution: Prepare a standard solution of Fluoxetine Hydrochloride at a concentration of 20 mg/mL in the diluent.
-
Impurity Stock Solution: Prepare a stock solution containing Fluoxetine Related Compound A and other relevant impurities at a suitable concentration (e.g., 0.25 mg/mL).
-
Spiked Sample: Spike the standard solution with the impurity stock solution to a level of 0.15% of the fluoxetine concentration to verify separation.
System Suitability:
According to USP monographs, the resolution between the fluoxetine and fluoxetine related compound A peaks should be adequate, with the ratio of the peak height of fluoxetine related compound A to the valley between the two peaks not exceeding 1.1.[1]
Quantitative Data (Representative)
The following table presents representative chromatographic data for fluoxetine and its key impurities based on the USP relative retention times.[1] Actual retention times will vary depending on the specific system and conditions.
| Compound | Relative Retention Time (RRT) | Estimated Retention Time (min) |
| Fluoxetine Related Compound B | 0.27 | ~5.4 |
| Fluoxetine Related Compound A | 0.94 | ~18.8 |
| Fluoxetine | 1.00 | ~20.0 |
| 4-trifluoromethylphenol | 2.17 | ~43.4 |
Table 3: Representative Chromatographic Data
Troubleshooting Workflow for Co-eluting Peaks
If you are experiencing co-elution, follow the logical workflow below to troubleshoot the issue.
Caption: Troubleshooting workflow for co-eluting peaks.
HPLC Method Development Logic
The following diagram illustrates the logical flow for developing a robust HPLC method for separating fluoxetine and its impurities.
Caption: HPLC method development workflow.
References
addressing matrix effects in the analysis of Fluoxetine Succinamic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the analysis of Fluoxetine Succinamic Acid. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source, caused by co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[1][4][5] In the analysis of this compound, common biological matrices like plasma, serum, or urine contain endogenous substances such as phospholipids, salts, and proteins that are known to cause significant matrix effects.[4][6]
Q2: My analyte signal for this compound is low and inconsistent. Could this be due to matrix effects?
A2: Yes, low and variable analyte signals are classic symptoms of ion suppression, a common matrix effect.[1][7] Co-eluting matrix components can interfere with the desolvation and ionization of this compound in the ion source, leading to a reduced signal. To confirm if you are experiencing matrix effects, a post-column infusion experiment is a valuable diagnostic tool to identify regions of ion suppression in your chromatogram.[7][8]
Q3: How can I minimize or eliminate matrix effects in my analysis?
A3: There are several strategies to mitigate matrix effects, which can be employed individually or in combination:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques include:
-
Solid-Phase Extraction (SPE): Highly effective at removing phospholipids, salts, and proteins.[4][9]
-
Liquid-Liquid Extraction (LLE): A robust method for separating the analyte from many matrix components.[10]
-
Protein Precipitation (PPT): A simpler but generally less clean method compared to SPE and LLE.[5]
-
-
Improve Chromatographic Separation: Modifying your LC method to separate this compound from co-eluting matrix components can significantly reduce interference. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Fluoxetine-d5) is the most effective way to compensate for matrix effects.[7][11] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by matrix effects in the same way, allowing for accurate quantification.
Q4: What is a "Matrix Factor" and how is it used to quantify matrix effects?
A4: The Matrix Factor (MF) is a quantitative measure of the matrix effect. It is calculated by comparing the peak area of an analyte in the presence of the matrix to its peak area in a neat solution at the same concentration.[12]
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
The FDA and other regulatory agencies require the evaluation of matrix effects as part of bioanalytical method validation.[1]
Quantitative Data Summary
The following tables summarize quantitative data related to matrix effects and recovery in the analysis of fluoxetine and related compounds from various studies.
Table 1: Matrix Effect and Recovery Data for Fluoxetine
| Analyte | Quality Control Level | Mean Peak Area (Analyte in Matrix) | Mean Peak Area (Analyte in Solvent) | Absolute Matrix Effect (%) | Recovery (%) |
| Fluoxetine | Low | 45142.20 | 44423.70 | 98.41 | 79.39 |
| Fluoxetine | Medium | 974522.10 | 960072.67 | 98.52 | 63.45 |
| Fluoxetine | High | 1915432.40 | 1905052.00 | 99.46 | 63.04 |
| Fluoxetine-d5 | IS | - | - | - | 61.25 |
Data adapted from a study on fluoxetine bioanalysis in human plasma using automated SPE-LC-MS/MS.[13]
Table 2: Matrix Factors for Fluoxetine and Norfluoxetine Enantiomers in Wastewater
| Compound | Matrix | Matrix Factor (%) |
| Norfluoxetine-d₅ Enantiomers | Raw Wastewater | 38 - 47 |
| Fluoxetine-d₅ Enantiomers | Raw Wastewater | 71 - 86 |
Data from a study on the enantioselective quantification of fluoxetine and norfluoxetine in wastewater.[11]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a general guideline for removing matrix interferences from plasma samples prior to LC-MS/MS analysis of this compound.
-
Conditioning: Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of pre-treated plasma sample (e.g., plasma diluted with an acidic solution) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Visualizations
Caption: Workflow for mitigating matrix effects in bioanalysis.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. eijppr.com [eijppr.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. wsp.wa.gov [wsp.wa.gov]
- 10. Enantiomeric separation and quantification of fluoxetine (Prozac) in human plasma by liquid chromatography/tandem mass spectrometry using liquid-liquid extraction in 96-well plate format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trace analysis of fluoxetine and its metabolite norfluoxetine. Part II: Enantioselective quantification and studies of matrix effects in raw and treated wastewater by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of an automated solid-phase extraction-LC-MS/MS method for the bioanalysis of fluoxetine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Peak Shape and Resolution for Fluoxetine Succinamic Acid
Welcome to the technical support center for the chromatographic analysis of Fluoxetine Succinamic Acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving optimal peak shape and resolution during HPLC analysis.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues you may encounter during the analysis of this compound, a known acidic impurity of Fluoxetine.
Issue 1: Peak Tailing
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
Answer:
Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC. It is often characterized by an asymmetry factor greater than 1.2 and can compromise accurate integration and resolution. The primary causes and their solutions are outlined below.
Potential Causes & Solutions:
-
Secondary Interactions with Residual Silanols: The stationary phase in C18 columns is silica-based and can have residual silanol groups (Si-OH). At higher pH values, these silanols can become ionized (Si-O-) and interact with the acidic analyte, leading to peak tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase is a highly effective strategy. For an acidic compound like this compound, which contains a carboxylic acid group, maintaining the mobile phase pH at least 2 units below its pKa will ensure it remains in a single, un-ionized form. Since the pKa of a succinamic acid derivative is expected to be around 4-5, a mobile phase pH of 2.5-3.0 is a good starting point. This protonates the silanol groups, minimizing unwanted secondary interactions.
-
Solution 2: Use an End-Capped Column: Employ a high-purity, end-capped C18 column. End-capping chemically derivatizes most of the residual silanol groups, reducing their availability for secondary interactions.
-
Solution 3: Increase Buffer Concentration: A low buffer concentration may not be sufficient to control the on-column pH. Increasing the buffer concentration (e.g., to 25-50 mM) can help maintain a consistent pH and improve peak shape.
-
-
Low Buffer Concentration: An inadequate buffer concentration in the mobile phase can lead to pH shifts on the column, causing inconsistent ionization of the analyte and resulting in peak tailing.
-
Solution: Ensure the buffer concentration is sufficient, typically in the range of 10-50 mM.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.
-
Solution: Reduce the injection volume or dilute the sample and re-inject.
-
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing of this compound.
Issue 2: Poor Resolution Between Fluoxetine and this compound
Question: I am having difficulty separating the this compound peak from the main Fluoxetine peak. How can I improve the resolution?
Answer:
Achieving baseline resolution between a parent drug and its closely related impurities is a common chromatographic challenge. The structural similarity between Fluoxetine and this compound can make their separation difficult. Here are several strategies to improve resolution:
Strategies to Improve Resolution:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Modifier Percentage: A lower percentage of the organic modifier (e.g., acetonitrile or methanol) will generally increase the retention time of both compounds, which can lead to better separation. Try decreasing the organic content in 2-5% increments.
-
Change Organic Modifier: If you are using acetonitrile, consider switching to methanol, or vice versa. The different selectivities of these solvents can alter the elution order and improve resolution.
-
-
Modify Mobile Phase pH: The ionization state of both Fluoxetine (a basic compound) and this compound (an acidic compound) is highly dependent on the mobile phase pH. By carefully controlling the pH, you can manipulate their retention times differently. A systematic study of pH (e.g., from 2.5 to 6.0) can help you find the optimal selectivity.
-
Employ a Gradient Elution: If an isocratic method is not providing sufficient resolution, a shallow gradient can be effective. A slow, gradual increase in the organic modifier concentration can help to separate closely eluting peaks.
-
Change Stationary Phase:
-
Different C18 Column: Not all C18 columns are the same. A C18 column from a different manufacturer or with a different bonding chemistry can offer different selectivity.
-
Alternative Stationary Phase: Consider a column with a different stationary phase, such as a phenyl or cyano column, which can provide different interactions with the aromatic rings in the analytes.
-
-
Adjust Column Temperature: Lowering the column temperature can sometimes increase resolution, although it may also lead to broader peaks and higher backpressure. Conversely, increasing the temperature can improve efficiency but may decrease retention and resolution.
Logical Relationship for Improving Resolution
Caption: Strategies to improve the resolution of Fluoxetine and this compound.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HPLC method development for this compound?
A1: A good starting point is to use a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm). For the mobile phase, a mixture of acetonitrile and a buffer at a pH of around 3.0 is recommended. A common starting point is a gradient of acetonitrile and 20 mM potassium phosphate buffer.
Q2: How does the addition of Triethylamine (TEA) to the mobile phase affect the chromatography of this compound?
A2: Triethylamine (TEA) is a basic compound often added to the mobile phase to improve the peak shape of basic analytes by masking residual silanol groups. However, for an acidic analyte like this compound, the addition of TEA is generally not recommended as it can potentially lead to ion-pairing effects and may not improve peak shape. It is more effective to control the mobile phase pH on the acidic side.
Q3: Can I use the same HPLC method for quantifying both Fluoxetine and this compound?
A3: Yes, it is possible to develop a single HPLC method for the simultaneous quantification of both compounds. A gradient elution method is often necessary to achieve adequate separation and good peak shape for both the basic parent drug (Fluoxetine) and its acidic impurity (this compound). A method that starts with a lower percentage of organic modifier and gradually increases will likely provide the best results.
Q4: My peak shape for this compound is good, but the resolution from an unknown impurity is poor. What should I do?
A4: In this case, the focus should be on improving selectivity. The strategies outlined in "Issue 2: Poor Resolution" are applicable here. Systematically varying the mobile phase pH, changing the organic modifier, or trying a column with a different stationary phase are the most effective approaches to alter selectivity and resolve the co-eluting peaks.
Data Presentation
The following tables summarize the expected impact of key chromatographic parameters on the peak shape and resolution of this compound. These are illustrative and actual results may vary depending on the specific column and HPLC system used.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry of this compound
| Mobile Phase pH | Expected Peak Asymmetry (As) | Rationale |
| 2.5 | 1.0 - 1.2 | The analyte is fully protonated, minimizing secondary interactions with silanols. |
| 4.0 | 1.3 - 1.6 | The pH is close to the pKa, leading to mixed ionization states and peak tailing. |
| 6.0 | > 1.8 | The analyte is mostly ionized, and interactions with residual silanols are significant. |
Table 2: Effect of Organic Modifier on Resolution of Fluoxetine and this compound
| Acetonitrile (%) | Expected Resolution (Rs) | Rationale |
| 50 | 1.2 | Higher organic content leads to faster elution and less time for separation. |
| 40 | 1.8 | Lower organic content increases retention and allows for better separation. |
| 30 | > 2.0 | Further reduction in organic content can improve resolution but will increase run time. |
Experimental Protocols
The following is a detailed experimental protocol that can be used as a starting point for the analysis of Fluoxetine and its impurities, including this compound. This method is based on a published study for the analysis of fluoxetine and its related compounds.[1]
Chromatographic Conditions:
-
Column: Gemini C18 (150 mm × 4.6 mm, 3.0 μm), end-capped octadecylsilyl silica gel.[1]
-
Mobile Phase A: Methanol and buffer solution (20:80, v/v). The buffer is prepared by mixing 12.5 mL of triethylamine in 900 mL of water, adjusting the pH to 6.0 with phosphoric acid, and diluting to 1000 mL with water.[1]
-
Mobile Phase B: 100% Methanol.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 μL.[1]
-
Column Temperature: 30°C.[1]
-
Detection: UV at 215 nm.[1]
-
Gradient Program:
Time (min) % Mobile Phase B 0 25 2 25 2.1 44 20 44 30 80 45 80 50 44 55 44 55.1 25 | 60 | 25 |
Sample Preparation:
-
Diluent: Methanol and buffer solution (40:60, v/v).
-
Standard Solution: Prepare a stock solution of this compound in the diluent. Further dilute to a working concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing Fluoxetine and its impurities in the diluent to achieve a target concentration.
System Suitability:
-
Resolution: The resolution between Fluoxetine and this compound should be greater than 1.5.
-
Tailing Factor: The tailing factor for the this compound peak should be less than 2.0.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be less than 2.0%.
Experimental Workflow Diagram
Caption: General experimental workflow for the HPLC analysis of this compound.
References
forced degradation studies of fluoxetine to identify degradation products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of fluoxetine. The information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of fluoxetine under forced degradation conditions?
A1: Forced degradation studies of fluoxetine have identified several degradation products depending on the stress condition applied. The major degradation products reported are:
-
Acidic Hydrolysis:
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
-
Photolytic Degradation:
-
Thermal Degradation:
-
Bacterial Degradation:
-
In environmental biodegradation studies, the final products identified were trifluoroacetic acid and fluoride ion.[14]
-
Q2: Under which conditions is fluoxetine most labile?
A2: Fluoxetine shows the most significant degradation under highly acidic (pH < 1) and oxidative conditions.[2][6][8][9] It is also susceptible to photolytic degradation, especially in the presence of photosensitizers or under UV irradiation.[8][11][12][15] The drug is comparatively more stable under alkaline, neutral, and thermal stress.[6][7][9]
Q3: What analytical techniques are suitable for identifying and quantifying fluoxetine and its degradation products?
A3: A variety of analytical methods can be used. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or mass spectrometry (MS) detectors are the most common for separation and quantification.[2][4][16] Gas Chromatography-Mass Spectrometry (GC-MS) is also used, particularly for identifying volatile degradation products.[13][17] For structural elucidation of unknown degradation products, techniques like LC-MS/MS and NMR are invaluable.[10][11]
Troubleshooting Guides
Problem 1: No significant degradation is observed under acidic conditions.
-
Possible Cause: The acid concentration or temperature is too low, or the exposure time is too short. Fluoxetine is relatively stable and requires stringent acidic conditions for significant degradation.[6][8]
-
Troubleshooting Steps:
-
Increase Acid Concentration: Use a higher concentration of acid (e.g., 1M to 5M HCl).[4] Studies have shown that appreciable degradation occurs at pH below 1.[8]
-
Increase Temperature: Heat the solution. A study conducted acidic degradation at 80°C.[2]
-
Extend Exposure Time: Increase the duration of the stress testing. For example, heating in 0.1N HCl for 12 to 24 hours has been reported to cause about 15% degradation.[2][9]
-
Problem 2: The degradation profile is complex and difficult to interpret.
-
Possible Cause: Multiple degradation pathways are occurring simultaneously, leading to a large number of degradation products. This is common in photolytic and strong oxidative studies.
-
Troubleshooting Steps:
-
Optimize Stress Conditions: Start with milder stress conditions and gradually increase the intensity. This can help in identifying the primary degradation products first.
-
Use a High-Resolution Analytical Method: Employ a stability-indicating HPLC or UPLC method with a high-resolution column and gradient elution to achieve better separation of the degradation products.[2]
-
Utilize Mass Spectrometry: Couple your liquid chromatograph to a mass spectrometer (LC-MS) to obtain mass information for each peak, which is crucial for identification.
-
Isolate and Characterize: If a major degradant is observed, consider semi-preparative HPLC to isolate it for structural elucidation by techniques like NMR.
-
Problem 3: Poor recovery of fluoxetine or its degradation products.
-
Possible Cause: Adsorption of the analyte to the container surface, or instability of the degradation products themselves. Fluoxetine has been shown to rapidly dissipate from the aqueous phase by adsorbing to sediments in environmental studies.[8]
-
Troubleshooting Steps:
-
Use Inert Containers: Employ silanized glass vials or polypropylene containers to minimize adsorption.
-
Check pH of the Sample Solution: The solubility and stability of fluoxetine and its degradation products can be pH-dependent. Ensure the pH of your sample diluent is appropriate for the analysis.
-
Analyze Samples Immediately: Some degradation products might be unstable. Analyze the stressed samples as soon as possible after they are prepared.
-
Perform a Mass Balance Study: Quantify the amount of parent drug remaining and the amount of degradation products formed to ensure that the majority of the initial mass is accounted for.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies of Fluoxetine
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation | Major Degradation Products Identified | Reference |
| Acidic Hydrolysis | 0.1 M HCl | 12 hours | 80°C | ~15% | α-[2-(methylamino) ethyl] benzene methanol, p-trifluoromethylphenol | [2][9] |
| 5 M HCl | 2 hours | Not Specified | Significant | N-methyl-3-hydroxy-3-phenylpropylamine, α,α,α-Trifluorotoluene | [4] | |
| 70% HClO₄ in CH₂Cl₂ | Reflux | Reflux | 40% (rearranged product), 23% (olefinic product), 15% (p-trifluoromethylphenol) | Rearranged product, Olefinic product, p-trifluoromethylphenol | [5] | |
| Alkaline Hydrolysis | 0.1 M NaOH | 24 hours | 80°C | Not specified, but less than acidic | - | [2] |
| 2 M NaOH | Not Specified | Not Specified | Degraded | One degradation product | [7] | |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | >60% | Oxidized derivatives | [2][9] |
| Photolytic (UV) | UV Irradiation | 60 minutes | Not Specified | 97.5% ± 0.25% | Transformed products | [18] |
| UV/MW Process | 5 minutes | Not Specified | 99.16% | Hydroxylated structures | [11][12] | |
| Thermal | Dry Heat | 24 hours | 80°C | Stable | - | [9] |
| Up to 230°C | - | 230°C | Decomposition | 4-trifluoromethylphenol | [13] |
Experimental Protocols
1. Acidic and Alkaline Hydrolysis
-
Objective: To assess the degradation of fluoxetine in acidic and basic media.
-
Methodology:
-
Prepare a stock solution of fluoxetine in methanol.
-
For acidic hydrolysis, dilute the stock solution with 0.1 M to 5 M HCl to a final concentration of approximately 500 µg/mL.[2]
-
For alkaline hydrolysis, dilute the stock solution with 0.1 M to 2 M NaOH to the same final concentration.[2][7]
-
Reflux the solutions for a specified period (e.g., 12-24 hours) at a controlled temperature (e.g., 80°C).[2]
-
At various time points, withdraw aliquots of the samples.
-
Neutralize the aliquots (acidic samples with NaOH, alkaline samples with HCl).
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis.
-
Analyze by a stability-indicating HPLC or UPLC method.
-
2. Oxidative Degradation
-
Objective: To evaluate the susceptibility of fluoxetine to oxidation.
-
Methodology:
-
Prepare a stock solution of fluoxetine in methanol.
-
Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of about 500 µg/mL.[2]
-
Keep the solution at room temperature for a specified duration (e.g., 24 hours).[2][9]
-
Withdraw samples at different time intervals.
-
Dilute the samples with the mobile phase to an appropriate concentration.
-
Analyze using a suitable chromatographic method.
-
3. Photolytic Degradation
-
Objective: To determine the photostability of fluoxetine.
-
Methodology:
-
Prepare a solution of fluoxetine in a suitable solvent (e.g., water or methanol).
-
Expose the solution to a light source providing UV and/or visible radiation. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Simultaneously, keep a control sample in the dark to differentiate between photolytic and thermal degradation.
-
At specific time points, take aliquots of the exposed and control samples.
-
Dilute the samples as needed and analyze by a validated analytical method.
-
Mandatory Visualization
Caption: Experimental workflow for forced degradation studies of fluoxetine.
Caption: Simplified degradation pathways of fluoxetine under different stress conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Major Depressive Disorder and Oxidative Stress: In Silico Investigation of Fluoxetine Activity against ROS [mdpi.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. From prescription to pollution: environmental behavior and breakdown of fluoxetine - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/D5EW00636H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Laboratory persistence and fate of fluoxetine in aquatic environments | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 9. How to Do a Pre-Formulation Study: Fluoxetine and Its Recommendation. — Andréas Astier [andreasastier.com]
- 10. akjournals.com [akjournals.com]
- 11. scielo.br [scielo.br]
- 12. Photodegradation of Fluoxetine Applying Different Photolytic Reactors: Evaluation of the Process Efficiency and Mechanism – ScienceOpen [scienceopen.com]
- 13. researchgate.net [researchgate.net]
- 14. Bacterial degradation of the anti-depressant drug fluoxetine produces trifluoroacetic acid and fluoride ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 16. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Degradation and toxicity of the antidepressant fluoxetine in an aqueous system by UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to minimize the formation of Fluoxetine Succinamic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fluoxetine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work, with a focus on minimizing the formation of the process-related impurity, Fluoxetine Succinamic Acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it identified?
A1: this compound is a process-related impurity formed from a chemical reaction between the active pharmaceutical ingredient (API), Fluoxetine, and a succinate-containing excipient. It is identified by the chemical name 4-[Methyl[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic Acid and the CAS Number 1026723-45-4. In pharmacopeial contexts, it is also known as Fluoxetine USP Related Compound C[1][2][3]. Its formation introduces an unwanted impurity into the drug product, which must be controlled to meet regulatory specifications.
Q2: What is the primary cause of this compound formation?
A2: The formation is a drug-excipient incompatibility. It is an amidation reaction where the secondary amine group of the Fluoxetine molecule reacts with a succinate source, such as succinic acid or its anhydride[4][5][6]. Succinic acid is sometimes used in formulations as a pH modifier or to create co-crystals, but its presence can lead to this specific impurity under certain conditions[5][7].
Q3: What manufacturing and storage conditions accelerate the formation of this impurity?
A3: The reaction is accelerated by conditions that increase molecular mobility and reaction kinetics. Key factors include:
-
Elevated Temperature: Higher temperatures during processing (like drying) or storage significantly increase the reaction rate[8][9][10].
-
Presence of Moisture/Humidity: Water can act as a catalyst and facilitate the interaction between the solid-state reactants. High humidity can also promote the conversion of succinic acid into the more reactive succinic anhydride at elevated temperatures[8][11][12].
-
Physical Contact: Intimate mixing and compaction of the drug and excipient during processes like granulation and tableting increase the potential for interaction[12].
Q4: Are there any analytical challenges in detecting this compound?
A4: While standard reversed-phase HPLC methods are generally effective, challenges can arise in achieving baseline separation from other related substances or degradants of Fluoxetine. Method development should ensure specificity for this compound. A gradient elution is often required to resolve the more polar impurity from the parent drug and other less polar impurities. UV detection at a low wavelength, such as 215 nm, is typically used for sensitive detection of both Fluoxetine and its related compounds[13].
Troubleshooting Guide: Minimizing this compound
This guide provides a systematic approach to investigating and mitigating the formation of this compound in your formulation.
Issue: Unacceptable levels of this compound detected in a stability batch.
Step 1: Confirm the Identity of the Impurity
-
Action: Use a validated, stability-indicating HPLC or UPLC method with a reference standard for this compound (Fluoxetine USP Related Compound C) to confirm the peak identity and quantification[1][14].
-
Rationale: Ensures that the correct impurity is being targeted for mitigation.
Step 2: Review Formulation Composition
-
Action: Scrutinize the excipient list. Is succinic acid, a succinate salt, or any excipient known to contain succinate impurities present?
-
Rationale: To identify the source of the reactant. The primary mitigation strategy is often source elimination[5][11].
Step 3: Analyze Manufacturing Process Parameters
-
Action: Review batch records for temperature and humidity data, particularly during high-energy steps like wet granulation, drying, and compression.
-
Rationale: Elevated temperature and moisture are key drivers of this reaction. Identifying excursions or high-risk steps is crucial.
Step 4: Implement Corrective and Preventive Actions (CAPA)
| Potential Root Cause | Recommended Mitigation Strategy |
| Excipient Choice | Primary Strategy: Reformulate to replace succinic acid with a non-reactive alternative. Consider alternative pH modifiers or co-formers that do not have reactive functional groups (e.g., citric acid, tartaric acid, though these should also be carefully screened for compatibility)[5]. |
| High Processing Temperature | Process Optimization: Lower the temperature set points during drying or other heating steps. Validate the new parameters to ensure they do not negatively impact other critical quality attributes like residual moisture or dissolution. |
| High Moisture Content | Moisture Control: Implement stricter controls on relative humidity in processing areas. Reduce the amount of water used during wet granulation. Ensure excipients are stored in dry conditions to minimize water absorption. |
| Drug-Excipient Proximity | Formulation Design: If replacing the excipient is not feasible, consider creating a physical barrier between the drug and the reactive excipient. This can sometimes be achieved through multi-layer tableting or by applying a separating layer or coating to drug-loaded granules before they are mixed with the problematic excipient[11]. |
Logical Workflow for Mitigation
The following diagram outlines the decision-making process for addressing the formation of this compound.
Data Presentation
The rate of formation of this compound is highly dependent on temperature and humidity. The following table provides representative data from a hypothetical 12-week accelerated stability study (40°C) on a powder blend of Fluoxetine HCl and Succinic Acid (1:1 molar ratio) to illustrate these effects.
Table 1: Effect of Temperature and Relative Humidity (RH) on Impurity Formation
| Time (Weeks) | Condition | % this compound (w/w) |
| Week 0 | Baseline | < 0.05% |
| Week 4 | 40°C / 25% RH | 0.15% |
| Week 4 | 40°C / 75% RH | 0.45% |
| Week 8 | 40°C / 25% RH | 0.28% |
| Week 8 | 40°C / 75% RH | 0.92% |
| Week 12 | 40°C / 25% RH | 0.41% |
| Week 12 | 40°C / 75% RH | 1.55% |
| Note: This data is illustrative and demonstrates expected trends. Actual degradation rates will vary based on the specific formulation, drug load, and manufacturing process. |
Experimental Protocols
Protocol 1: Drug-Excipient Compatibility (Forced Degradation Study)
Objective: To evaluate the potential for this compound formation when Fluoxetine HCl is formulated with succinic acid under accelerated conditions.
Materials:
-
Fluoxetine Hydrochloride API
-
Succinic Acid (Excipient Grade)
-
Microcrystalline Cellulose (as an inert filler)
-
Purified Water
-
Glass vials with inert stoppers
Procedure:
-
Prepare Blends:
-
Blend 1 (Test): Mix Fluoxetine HCl and Succinic Acid in a 1:1 weight ratio.
-
Blend 2 (Control): Mix Fluoxetine HCl and Microcrystalline Cellulose in a 1:1 weight ratio.
-
-
Sample Preparation:
-
Place 50 mg of each blend into separate glass vials.
-
For "wet" condition samples, add 10% w/w purified water (5 µL) and mix to distribute evenly.
-
Leave "dry" condition samples as-is.
-
Loosely stopper the vials to allow for moisture exchange in humidity chambers.
-
-
Stress Conditions:
-
Place sets of "wet" and "dry" vials for both Test and Control blends into stability chambers at 60°C / 75% RH.
-
-
Time Points:
-
Pull samples at T=0, 1 week, 2 weeks, and 4 weeks.
-
-
Analysis:
-
At each time point, dissolve the entire content of a vial in a known volume of mobile phase to achieve a target concentration of ~0.5 mg/mL of Fluoxetine.
-
Analyze the resulting solution by the HPLC method detailed in Protocol 2.
-
Calculate the % area of the this compound peak relative to the total peak area.
-
Protocol 2: HPLC Method for Quantification of Fluoxetine and this compound
Objective: To separate and quantify Fluoxetine and this compound in a drug product or stability sample.
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | C18, 4.6 mm x 150 mm, 3.5 µm packing (e.g., Gemini-C18)[13] |
| Mobile Phase A | 0.1% Triethylamine in Water, pH adjusted to 6.0 with Phosphoric Acid |
| Mobile Phase B | Methanol |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 215 nm[13] |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
| Expected Retention | This compound: ~5-7 min; Fluoxetine: ~12-15 min |
| Note: This is a representative method. Retention times must be confirmed with reference standards and the method must be fully validated according to ICH Q2(R1) guidelines. |
Visualizations
Formation Pathway
The following diagram illustrates the chemical reaction responsible for the formation of this compound.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. Fluoxetine Related Compound C USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 3. store.usp.org [store.usp.org]
- 4. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 6. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Warmer temperatures limit the effects of antidepressant pollution on life-history traits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uspnf.com [uspnf.com]
dealing with analytical variability in Fluoxetine Succinamic Acid quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Fluoxetine Succinamic Acid. The information is designed to address common analytical challenges and provide a starting point for method development and validation.
Disclaimer
Information regarding specific analytical methodologies for this compound is limited in publicly available literature. The guidance provided here is largely based on established methods for the analysis of Fluoxetine and its active metabolite, Norfluoxetine. Researchers should adapt and validate these methods for the specific characteristics of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (CAS 1026723-45-4) is a related compound of Fluoxetine.[1] Its molecular formula is C₂₁H₂₂F₃NO₄ and it has a molecular weight of 409.40.[1] It is also known by the alternate name 4-[Methyl[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic Acid.[1]
Q2: Which analytical techniques are most suitable for the quantification of this compound?
A2: Based on the analysis of the parent compound, fluoxetine, High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and robust techniques.[2][3][4][5] LC-MS/MS offers higher sensitivity and selectivity, which is particularly advantageous for analyzing complex biological matrices.[6]
Q3: What are the key considerations for sample preparation when analyzing this compound in biological matrices?
A3: Sample preparation is a critical step to remove interfering substances.[3] Common techniques for fluoxetine and its metabolites include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[7][8] The choice of method will depend on the matrix (e.g., plasma, urine) and the required sensitivity. Automated SPE systems can offer high-throughput and reproducible extraction.[3]
Q4: What are the potential stability issues with this compound during sample storage and analysis?
Q5: How can matrix effects be mitigated in LC-MS/MS analysis of this compound?
A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS bioanalysis.[6] Strategies to minimize matrix effects include:
-
Efficient sample cleanup: Utilizing techniques like SPE to remove interfering components.
-
Chromatographic separation: Optimizing the HPLC method to separate the analyte from co-eluting matrix components.
-
Use of a stable isotope-labeled internal standard (SIL-IS): This is the most effective way to compensate for matrix effects.
-
Dilution of the sample: This can reduce the concentration of interfering matrix components.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the HPLC and LC-MS/MS analysis of this compound.
| Problem | Potential Causes | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Inappropriate mobile phase pH- Column contamination or degradation- Secondary interactions with the stationary phase.[6] | - Reduce sample concentration.- Adjust mobile phase pH to ensure consistent ionization of the analyte.- Wash the column with a strong solvent or replace it if necessary.- Consider a column with a different stationary phase chemistry.[6] |
| Low Sensitivity / Poor Signal Intensity | - Suboptimal ionization in MS- Matrix suppression- Low extraction recovery- Incorrect detector wavelength (HPLC-UV) | - Optimize MS source parameters (e.g., spray voltage, gas flows).- Improve sample cleanup to reduce matrix effects.- Optimize the extraction procedure for better recovery.- Determine the optimal UV absorbance wavelength for this compound. For fluoxetine, detection is often performed around 226-230 nm.[4] |
| High Background Noise or Interferences | - Contaminated solvents or reagents- Leaching from plasticware- Carryover from previous injections- Co-eluting matrix components.[6] | - Use high-purity, HPLC or LC-MS grade solvents.- Use glass or certified low-binding plasticware.- Implement a robust autosampler wash routine between injections.- Enhance chromatographic resolution to separate the analyte from interferences.[6] |
| Retention Time Shifts | - Changes in mobile phase composition- Inconsistent column temperature- Air bubbles in the pump- Column degradation | - Prepare fresh mobile phase and ensure accurate composition.- Use a column oven to maintain a stable temperature.- Degas the mobile phase and prime the pump.- Replace the column if it has degraded. |
| Inconsistent Results / Poor Reproducibility | - Inconsistent sample preparation- Pipetting errors- Instrument variability- Sample instability | - Standardize and automate the sample preparation workflow where possible.- Calibrate pipettes regularly.- Perform system suitability tests before each run.- Evaluate sample stability under the experimental conditions. |
Experimental Protocols
The following are generalized starting protocols for method development. These must be optimized and validated for the specific analysis of this compound.
Table 1: Starting HPLC-UV Method Parameters (adapted from Fluoxetine analysis)
| Parameter | Recommended Starting Condition |
| Column | C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[4] |
| Mobile Phase | A mixture of acetonitrile and a buffer (e.g., phosphate or ammonium formate)[2][3][13] |
| pH | Acidic to neutral pH is often used for fluoxetine (e.g., pH 2.5 - 7.0)[14] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 226 nm[4] |
| Column Temperature | 30°C[13] |
| Injection Volume | 10 µL[13] |
Table 2: Starting LC-MS/MS Method Parameters (adapted from Fluoxetine analysis)
| Parameter | Recommended Starting Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water or 5 mM Ammonium Formate[3] |
| Mobile Phase B | Acetonitrile or Methanol[3] |
| Gradient | Start with a low percentage of organic phase and ramp up to elute the analyte |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |
| MRM Transitions | To be determined by infusing a standard of this compound. For fluoxetine, a common transition is m/z 310.0 → 44.1.[3] |
| Internal Standard | A stable isotope-labeled version of this compound is ideal. Fluoxetine-d5 is used for fluoxetine analysis.[2] |
Visualizations
Experimental Workflow
Caption: General Experimental Workflow for this compound Quantification.
Troubleshooting Logic
Caption: Troubleshooting Logic for Common HPLC/LC-MS Issues.
References
- 1. scbt.com [scbt.com]
- 2. QbD-Driven Development and Validation of a Bioanalytical LC–MS Method for Quantification of Fluoxetine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an automated solid-phase extraction-LC-MS/MS method for the bioanalysis of fluoxetine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical methods for the quality control of Prozac capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Spectrophotometric and Fluorimetric Methods for Determination of Fluoxetine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Simultaneous identification and quantitation of fluoxetine and its metabolite, norfluoxetine, in biological samples by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantiomeric separation and quantification of fluoxetine (Prozac) in human plasma by liquid chromatography/tandem mass spectrometry using liquid-liquid extraction in 96-well plate format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of fluoxetine hydrochloride in fluoxetine solution diluted with common pharmaceutical diluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Development of a stability-indicating HPLC method for simultaneous determination of olanzapine and fluoxetine in combined dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enantioselective analysis of fluoxetine in pharmaceutical formulations by capillary zone electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
optimizing injection volume and flow rate for fluoxetine impurity analysis
Welcome to the technical support center for the analysis of fluoxetine and its impurities. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the optimization of injection volume and flow rate for fluoxetine impurity analysis via HPLC.
Q1: What is a typical starting injection volume for fluoxetine impurity analysis, and how do I optimize it?
A good starting point for injection volume is typically 10 µL.[1] To optimize, you can systematically decrease or increase the volume. Decreasing the injection volume may improve peak shape and resolution, especially if you are observing peak fronting. According to ICH guidelines, the injection volume can be reduced as far as detection and repeatability permit. Increasing the injection volume can enhance the signal intensity of low-level impurities, but it may also lead to band broadening and decreased resolution. It is recommended not to exceed 1-2% of the total column volume to avoid overloading.
Q2: My impurity peaks are very small. Can I simply increase the injection volume to improve sensitivity?
While increasing the injection volume can increase the peak area of impurities, it's a trade-off. A larger injection volume can lead to "volume overload," causing peak distortion (typically peak fronting) and a loss of resolution between closely eluting peaks. A better approach might be to prepare a more concentrated sample solution if possible, while carefully optimizing the injection volume to maximize sensitivity without sacrificing peak shape and resolution.
Q3: I'm observing peak fronting for my main fluoxetine peak and some impurities. What could be the cause related to injection volume?
Peak fronting is a classic sign of volume overload or injecting the sample in a solvent that is significantly stronger than the mobile phase. To troubleshoot this:
-
Reduce the Injection Volume: Try injecting a smaller volume (e.g., decrease from 20 µL to 10 µL or 5 µL).
-
Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase composition.
Q4: What is a recommended starting flow rate for fluoxetine impurity analysis, and how does it impact the separation?
A common starting flow rate for fluoxetine impurity analysis is 1.0 mL/min.[1][2] The flow rate is a critical parameter that affects analysis time, resolution, and sensitivity.
-
Lowering the Flow Rate: Decreasing the flow rate (e.g., to 0.8 mL/min) generally increases the analysis time but can improve the resolution between critical impurity pairs.[3][4]
-
Increasing the Flow Rate: Increasing the flow rate (e.g., to 1.5 mL/min) will shorten the run time but may lead to a decrease in resolution and an increase in backpressure.[5]
According to regulatory guidelines, the flow rate can often be adjusted by as much as ±50% from the validated method's value, but any changes should be re-validated.[6]
Q5: I have a critical pair of impurities that are not well-resolved. Should I adjust the injection volume or the flow rate first?
For resolving a critical pair, adjusting the flow rate is often a more effective first step. A lower flow rate increases the time the analytes spend interacting with the stationary phase, which can lead to better separation. While reducing the injection volume can sharpen peaks and indirectly improve resolution, its primary impact is on peak shape and sensitivity.
Q6: After changing the flow rate, my retention times have shifted significantly. Is this normal?
Yes, this is completely normal. Retention times are inversely proportional to the flow rate. If you decrease the flow rate, retention times will increase, and if you increase the flow rate, they will decrease. It is important to re-identify your peaks after any change in flow rate.
Q7: I'm concerned about the robustness of my method. How much can I vary the injection volume and flow rate?
Method robustness is the ability of a method to remain unaffected by small, deliberate variations in parameters. For flow rate, a common range to test during robustness studies is ±0.2 mL/min from the set point.[4] For injection volume, while there isn't a fixed percentage, it's crucial to demonstrate that small variations do not significantly impact the quantification of impurities. Any allowable changes should be defined during method validation and documented.
Data Presentation: HPLC Method Parameters for Fluoxetine Analysis
The following tables summarize typical HPLC parameters used in various methods for the analysis of fluoxetine and its impurities.
Table 1: Injection Volume in Published Fluoxetine HPLC Methods
| Injection Volume (µL) | Application | Reference |
| 3 | Impurity Analysis | [7] |
| 5 | Simultaneous Determination | [5] |
| 10 | Impurity Analysis | [1] |
| 20 | Bulk Drug and Dosage Forms | [4] |
| 20 | Simultaneous Determination | [8] |
Table 2: Flow Rate in Published Fluoxetine HPLC Methods
| Flow Rate (mL/min) | Application | Reference |
| 0.4 - 0.8 | Chiral Separation | [3] |
| 0.8 | Bulk Drug and Dosage Forms | [4] |
| 1.0 | Impurity Analysis | [1][2] |
| 1.0 | Simultaneous Determination | [8] |
| 1.5 | Simultaneous Determination | [5] |
| 1.5 | Impurity Analysis | [9] |
Experimental Protocols
Protocol 1: General Method for Fluoxetine Impurity Analysis
This protocol is a representative example based on published methods and can be used as a starting point for method development and optimization.
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical. The exact composition and gradient profile should be optimized for the specific impurities being analyzed.
-
Flow Rate: Start with 1.0 mL/min and optimize as needed.
-
Injection Volume: Begin with 10 µL and adjust based on sensitivity and peak shape.
-
Column Temperature: Maintain at a constant temperature, for example, 30°C.
-
Detection Wavelength: A wavelength of 227 nm or 235 nm is often used.[10]
-
Sample Preparation: Dissolve the fluoxetine sample in a suitable diluent, which is ideally the initial mobile phase, to a known concentration (e.g., 1 mg/mL).
Visualizations
Diagram 1: Workflow for Optimizing Injection Volume
Caption: A flowchart for the systematic optimization of injection volume.
Diagram 2: Workflow for Optimizing Flow Rate
Caption: A decision-making workflow for optimizing the mobile phase flow rate.
References
- 1. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral separation of fluoxetine hydrochloride by HPLC with amylos...: Ingenta Connect [ingentaconnect.com]
- 4. wjpmr.com [wjpmr.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. helixchrom.com [helixchrom.com]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Robust Quantification of Fluoxetine Succinamic Acid
Welcome to the Technical Support Center for the robust quantification of Fluoxetine Succinamic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analytical challenges encountered during its quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound (4-[Methyl[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic Acid) is a related compound of the antidepressant drug Fluoxetine. It is listed as USP Fluoxetine Related Compound A and C. The quantification of this and other related substances is crucial for ensuring the purity, safety, and efficacy of the final drug product, as required by regulatory agencies.
Q2: What are the main analytical challenges in quantifying this compound?
A2: Due to the presence of a carboxylic acid group, this compound is more polar and acidic than Fluoxetine. This can lead to several analytical challenges, particularly in reversed-phase HPLC, including:
-
Poor peak shape (tailing): Caused by secondary interactions between the acidic analyte and the silica-based stationary phase.[1]
-
Variable retention times: Sensitivity to the mobile phase pH can cause shifts in retention.
-
Low retention: The compound's polarity might lead to early elution and potential co-elution with other polar impurities or matrix components.
-
Matrix effects in LC-MS/MS: Ion suppression or enhancement from co-eluting compounds in the sample matrix can affect quantification accuracy.
Q3: Which analytical technique is most suitable for the quantification of this compound?
A3: Both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are suitable techniques. LC-MS/MS is generally preferred for its higher sensitivity and selectivity, which is particularly important for quantifying trace-level impurities.[2]
Q4: How can I improve the peak shape when analyzing this compound?
A4: To improve the peak shape of this acidic analyte, consider the following:
-
Mobile Phase pH Control: Maintain the mobile phase pH at least 2 units below the pKa of the carboxylic acid group to ensure it is in a single, un-ionized form.[1]
-
Use of Buffers: Incorporate a suitable buffer in the mobile phase to maintain a stable pH.
-
Column Choice: Utilize a modern, high-purity, end-capped C18 column or consider a column with a different stationary phase chemistry if secondary interactions persist.[1]
Q5: What are the key validation parameters to consider for a robust quantification method?
A5: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[3]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps |
| Secondary Silanol Interactions | Lower the mobile phase pH (e.g., with 0.1% formic or acetic acid) to suppress silanol activity.[4] Use a highly end-capped column or a column with a polar-embedded stationary phase. |
| Mobile Phase pH near Analyte pKa | Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For this compound, a lower pH is generally recommended.[5] |
| Column Overload | Reduce the injection volume or the concentration of the sample.[6] |
| Sample Solvent Mismatch | Dissolve the sample in the initial mobile phase composition. If a stronger solvent is necessary for solubility, inject a smaller volume.[1] |
| Column Contamination or Void | Flush the column with a strong solvent. If the problem persists, replace the column. |
Issue 2: Inconsistent Retention Times
| Possible Cause | Troubleshooting Steps |
| Inadequate Column Equilibration | Ensure the column is sufficiently equilibrated with the mobile phase before each injection, especially after a gradient elution. |
| Mobile Phase Composition Fluctuation | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. |
| Temperature Variations | Use a column oven to maintain a constant temperature. |
| Pump Malfunction | Check the pump for leaks and ensure a stable flow rate. |
Issue 3: Low Sensitivity or Poor Signal-to-Noise Ratio
| Possible Cause | Troubleshooting Steps |
| Suboptimal Detection Wavelength (HPLC-UV) | Determine the optimal wavelength for this compound by scanning its UV spectrum. |
| Inefficient Ionization (LC-MS/MS) | Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature). This compound can be analyzed in both positive and negative ion modes; evaluate both for the best response. |
| Matrix Effects (Ion Suppression) | Improve sample preparation to remove interfering matrix components (e.g., using Solid Phase Extraction - SPE). Use a stable isotope-labeled internal standard if available. |
| Sample Degradation | Ensure proper storage of samples and standards. |
Experimental Protocols
Proposed HPLC-UV Method for Quantification
A robust HPLC-UV method can be developed using the following parameters as a starting point.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 227 nm |
| Injection Volume | 10 µL |
Proposed LC-MS/MS Method for Quantification
For higher sensitivity, an LC-MS/MS method is recommended.
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 5% B0.5-3.0 min: 5-95% B3.0-3.5 min: 95% B3.5-4.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| MRM Transitions | To be determined by infusion of a standard solution |
Sample Preparation: Solid Phase Extraction (SPE) from Plasma
For the analysis of this compound in biological matrices like plasma, a robust sample preparation is crucial.
-
Pre-treatment: Acidify 1 mL of plasma with 100 µL of 2% phosphoric acid.
-
Conditioning: Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of related substances in pharmaceutical analysis. The specific values for this compound would need to be determined experimentally.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 80.0% to 120.0% |
| Precision (%RSD) | ≤ 15% |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of an automated solid-phase extraction-LC-MS/MS method for the bioanalysis of fluoxetine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. youtube.com [youtube.com]
- 6. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
Validation & Comparative
Validated Analytical Method for Fluoxetine Succinamic Acid: A Comparative Guide as per ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Comparison of Analytical Methods for the Quantification of Fluoxetine Succinamic Acid
This guide provides a detailed overview and comparison of a validated analytical method for the determination of this compound, a known related compound of the widely used antidepressant, Fluoxetine. The information presented is based on established scientific literature and adheres to the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.
This compound is identified as "USP Fluoxetine Related Compound C" and is a critical impurity to monitor in the manufacturing of Fluoxetine drug substances and products to ensure their quality, safety, and efficacy. This guide offers a validated High-Performance Liquid Chromatography (HPLC) method suitable for the quantification of this and other potential impurities.
Comparison of Analytical Methods
While specific validation data exclusively for this compound is not extensively published as a standalone analysis, a comprehensive HPLC method for the quantification of potential impurities in Fluoxetine Hydrochloride has been validated in accordance with ICH guidelines. This method is suitable for the determination of this compound. Below is a summary of the validation parameters for this method, which can be compared with other in-house or alternative methods.
| Validation Parameter | Method Performance | ICH Acceptance Criteria (for Impurity Quantification) |
| Specificity | The method is specific for the analysis of impurities in the presence of Fluoxetine. Forced degradation studies showed no interference from degradants at the retention times of the impurities.[1][2] | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | The method is linear over the concentration range from the Limit of Quantification (LOQ) to 120% of the target concentration for the impurities. The correlation coefficient (r²) was found to be ≥ 0.99.[1] | A linear relationship should be demonstrated across the range of the analytical procedure. A correlation coefficient of >0.99 is generally considered acceptable. |
| Accuracy | The recovery of the impurities was found to be within 80% to 120% over the specified range.[1] | The accuracy should be assessed over the specified range. The acceptance criteria depend on the concentration of the analyte. For impurities, it is generally expected to be within a reasonable limit of the true value. |
| Precision | ||
| - Repeatability (Intra-day) | The Relative Standard Deviation (%RSD) for six replicate injections of the impurity standards was within the acceptable limits. | The precision of the method, expressed as %RSD, should be acceptable. For impurities, a higher variability may be acceptable at low concentrations. |
| - Intermediate Precision (Inter-day) | The %RSD for the analysis of impurity standards on different days and by different analysts was within the acceptable limits. | The intermediate precision should demonstrate the reliability of the method under typical laboratory variations. |
| Limit of Detection (LOD) | The LOD for the impurities was established based on the signal-to-noise ratio (S/N) of 3:1. | The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The LOQ for the impurities was established based on the signal-to-noise ratio (S/N) of 10:1. The precision at the LOQ level was acceptable.[1] | The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The method was found to be robust with respect to small, deliberate variations in chromatographic conditions such as mobile phase composition, pH, and flow rate. | The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Experimental Protocols
Below is a detailed methodology for a validated HPLC method for the determination of Fluoxetine and its related impurities, including this compound.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
1. Chromatographic Conditions:
-
Column: Gemini-C18 (150 mm × 4.6 mm, 3.0 μm) or equivalent.[1]
-
Mobile Phase A: A buffer solution prepared by mixing 12.5 mL of triethylamine in about 900 mL of water, adjusting the pH to 6.0 with phosphoric acid, and diluting to 1000 mL with water. This is then mixed with methanol in a ratio of 80:20 (v/v).[1]
-
Mobile Phase B: 100% Methanol.[1]
-
Gradient Program:
Time (min) % Mobile Phase B 0 25 2 25 2.1 44 20 44 30 80 45 80 50 44 55 44 55.1 25 | 60 | 25 |
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 215 nm.[1]
-
Injection Volume: 10 μL.[1]
-
Diluent: Methanol and buffer solution (40:60 v/v).[1]
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a standard solution of Fluoxetine Hydrochloride and individual impurity standards (including this compound) of known concentration in the diluent.
-
Sample Solution: Accurately weigh and dissolve the Fluoxetine drug substance or a powdered portion of the drug product in the diluent to obtain a final concentration of 20 mg/mL of Fluoxetine.[1]
3. Validation Procedure:
The validation of this method should be performed according to ICH Q2(R1) guidelines, assessing the parameters outlined in the table above.
Visualizations
Workflow for Analytical Method Validation as per ICH Guidelines
Caption: General workflow for analytical method validation as per ICH guidelines.
Hierarchy of ICH Quality Guidelines for Analytical Method Validation
Caption: Hierarchy of key ICH Quality guidelines related to analytical method validation.
References
Comparative Analysis of Fluoxetine Succinamic Acid and Other Fluoxetine Impurities: A Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) like fluoxetine is paramount. This guide provides a comprehensive comparative analysis of Fluoxetine Succinamic Acid, also known as Fluoxetine USP Related Compound C, alongside other common impurities of fluoxetine. The information presented herein, supported by experimental data and detailed protocols, is intended to aid in the development of robust analytical methods and a deeper understanding of the fluoxetine impurity profile.
Fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI), can contain various impurities arising from its synthesis, degradation, or storage. These impurities, even at trace levels, can impact the efficacy and safety of the final drug product. Therefore, their identification, quantification, and toxicological assessment are critical aspects of quality control.
Quantitative Comparison of Fluoxetine Impurities
The following table summarizes the key identified impurities of fluoxetine, including their common names, typical limits as per major pharmacopoeias, and known toxicological information. It is important to note that specific limits and impurity profiles can vary based on the synthetic route and the specific monograph being followed.
| Impurity Name | Other Names | Pharmacopoeial Limit (Typical) | Toxicological Information |
| This compound | Fluoxetine USP Related Compound C | Not specified in major pharmacopoeias as a standalone named impurity with a specific limit. Controlled as an unspecified impurity. | GHS Classification: Harmful if swallowed, Very toxic to aquatic life with long lasting effects.[1] Further specific toxicological data is limited. |
| Fluoxetine Impurity A | (1RS)-3-(Methylamino)-1-phenylpropan-1-ol | EP: ≤ 0.25%[2] | Data on specific toxicity is limited; controlled based on general impurity thresholds. |
| Fluoxetine Impurity B | N-Methyl-3-phenylpropan-1-amine | EP: ≤ 0.25%[2] | Data on specific toxicity is limited; controlled based on general impurity thresholds. |
| Fluoxetine Impurity C (EP) | (3RS)-N-Methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine (meta-isomer) | EP: ≤ 0.15%[2] | Positional isomer of fluoxetine; potential for similar pharmacological activity and side effects. |
| N-Nitroso-Fluoxetine | - | Subject to strict limits based on acceptable intake (AI) due to potential genotoxicity.[3] | Classified as a nitrosamine impurity, which are often potent genotoxic carcinogens.[3] |
Experimental Protocols
Accurate quantification of fluoxetine impurities requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.
Protocol: HPLC Analysis of Fluoxetine and its Impurities
This protocol provides a general framework for the separation and quantification of fluoxetine and its related substances. Method validation in accordance with ICH guidelines is essential before implementation.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Chromatographic data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Octylsilyl silica gel for chromatography (C8), 5 µm particle size, 250 mm x 4.6 mm or equivalent.
-
Mobile Phase: A gradient mixture of a buffered aqueous phase and an organic modifier. For example, a mixture of methanol, tetrahydrofuran, and a triethylamine buffer adjusted to a specific pH.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.[4]
-
Injection Volume: 10 µL.[2]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
3. Preparation of Solutions:
-
Test Solution (a): Dissolve a precisely weighed quantity of the fluoxetine hydrochloride substance in the mobile phase to obtain a known concentration (e.g., 5.5 mg/mL).[2]
-
Test Solution (b): Dilute Test Solution (a) with the mobile phase to a specified concentration (e.g., dilute 2.0 mL to 10.0 mL).[2]
-
Reference Solution (for identification of specified impurities): Prepare a solution containing fluoxetine hydrochloride CRS, and known reference standards for Impurity A, Impurity B, and Impurity C (EP).[2]
-
Reference Standard for this compound (Fluoxetine USP Related Compound C): A certified reference standard should be procured for peak identification and quantification.[1][5][6][7][8]
4. System Suitability:
-
Inject the reference solution to verify the system's performance.
-
The resolution between critical peak pairs should be adequate (e.g., >1.5).
-
The tailing factor for the fluoxetine peak should be within the acceptable range (e.g., <2.0).
-
The relative standard deviation for replicate injections of the standard solution should be not more than 2.0%.
5. Analysis:
-
Inject the Test Solution and the appropriate Reference Solutions into the chromatograph.
-
Record the chromatograms and identify the peaks corresponding to fluoxetine and its impurities based on their retention times relative to the reference standards.
-
Calculate the concentration of each impurity using the peak areas and the appropriate response factors if they differ significantly from the API.
Visualizing Experimental and Logical Workflows
To better illustrate the processes involved in the analysis and control of fluoxetine impurities, the following diagrams are provided.
Signaling Pathway of Fluoxetine
Fluoxetine's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft. This, in turn, modulates various downstream signaling pathways.
Conclusion
The control of impurities in fluoxetine is a complex but essential task for ensuring drug quality and patient safety. While pharmacopoeial methods provide a framework for controlling known impurities, the potential for new and unspecified impurities like this compound necessitates a thorough understanding of the API's chemistry and the development of comprehensive analytical strategies. This guide provides a foundational comparison and detailed protocols to assist researchers in this critical endeavor. Further studies are warranted to fully characterize the toxicological profile of this compound and to establish specific control limits if found to be a significant process-related or degradation impurity.
References
- 1. Fluoxetine Related Compound C USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 2. Fluoxetine Hydrochloride [drugfuture.com]
- 3. pozescaf.com [pozescaf.com]
- 4. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaceresearch.com [pharmaceresearch.com]
- 6. Fluoxetine USP Related Compound C | 1026723-45-4 [chemicea.com]
- 7. Fluoxetine USP Related Compound C [sincopharmachem.com]
- 8. store.usp.org [store.usp.org]
Inter-Laboratory Comparison of Fluoxetine Succinamic Acid Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fluoxetine Succinamic Acid, a related compound of the widely prescribed antidepressant fluoxetine, is of significant interest in quality control and impurity profiling of fluoxetine drug substances and products.[1][2] The accurate and precise quantification of such compounds is crucial for ensuring the safety and efficacy of the final pharmaceutical product. This guide outlines the performance of various analytical techniques, offering a baseline for laboratories to compare their own findings and methodologies.
Metabolic Context of Fluoxetine
Fluoxetine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) isoenzymes, with CYP2D6 playing a major role in its conversion to the active metabolite, norfluoxetine.[3][4][5][6] Other enzymes like CYP2C9, CYP2C19, and CYP3A4 are also involved in its metabolism.[3][5] Understanding this metabolic pathway is essential for identifying potential impurities and related compounds, such as this compound.
Caption: Metabolic pathway of Fluoxetine.
Comparative Performance of Analytical Methods
The following tables summarize the performance characteristics of various High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods reported for the analysis of fluoxetine and its related compounds. These tables can be used as a benchmark for inter-laboratory performance comparison.
Table 1: HPLC Method Performance
| Parameter | Method 1[7][8] | Method 2[9] | Method 3[10] | Method 4[11] |
| Column | Gemini-C18 (150mm x 4.6mm, 3.0µm) | C18 | Zorbax eclipse plus-C8 (250x4.6mm, 5µm) | Zorbax-C18 (250mm x 4.6mm, 5µm) |
| Mobile Phase | Gradient: Triethylamine, Methanol, Water | Methanol:Water (40:60) | Diethylamine buffer (pH 3.5):Acetonitrile (55:45) | Phosphate buffer (pH 7):Acetonitrile (25:75) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 215 nm | Not Specified | UV at 227 nm | UV |
| Linearity Range | LOQ to 120% of target | 1-10 µg/mL | 40-200 µg/mL | 10 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | Not Specified | 0.999 | 0.999 |
| LOD | Not Specified | Not Specified | 6.76 µg/mL | 0.014 µg/mL |
| LOQ | Specified for impurities | Not Specified | 20.48 µg/mL | 0.041 µg/mL |
| Accuracy (% Recovery) | 80-120% | 97% | 100.17% | Not Specified |
| Precision (%RSD) | < 2% | < 2% (Intra & Interday) | Not Specified | 0.478 - 0.85% |
Table 2: LC-MS/MS Method Performance
| Parameter | Method 1[12] | Method 2[13] | Method 3[14] |
| Sample Preparation | Protein Precipitation | Direct Injection after Centrifugation | Liquid-Liquid Extraction |
| Column | Reverse Phase | Octadecyl | Silica |
| Mobile Phase | Isocratic: Methanol & 10mM Ammonium Formate | Back flush elution | Isocratic: Acetonitrile, Water, TFA, Ammonium Acetate |
| Flow Rate | 0.2 mL/min | Not Specified | 2.0 mL/min |
| Detection | MS/MS (m/z 310 > 148) | ESI-MS | MS/MS (m/z 310 > 44) |
| Linearity Range | 0.25–50 ng/mL | 25-1000 ng/mL | 0.5-250 ng/mL |
| Correlation Coefficient (r²) | 0.999 | > 0.99 | Not Specified |
| LLOQ | 0.25 ng/mL | 25 ng/mL | 0.5 ng/mL |
| Accuracy (% Recovery) | < 15% CV | Not Specified | < 7.3% RE |
| Precision (%RSD) | < 15% | < 6% | < 5.1% |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results across different laboratories.
General Analytical Workflow
The analysis of this compound, as an impurity or related compound, typically follows a standardized workflow.
Caption: General workflow for the analysis of pharmaceutical compounds.
Protocol 1: HPLC-UV Method for Impurity Profiling[7][8]
This method is suitable for the quantification of potential impurities in fluoxetine hydrochloride.
-
Instrumentation: A reverse-phase HPLC system with a PDA detector.
-
Column: Gemini-C18 (150 mm × 4.6 mm, 3.0 μm).
-
Mobile Phase: A gradient program utilizing a mixture of triethylamine, methanol, and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Sample Preparation:
-
Accurately weigh and dissolve the fluoxetine hydrochloride sample in a suitable solvent.
-
Prepare impurity stock solutions for spiking and linearity studies.
-
For accuracy studies, spike the sample at LOQ, 80%, 100%, and 120% of the target impurity concentration.
-
-
Validation Parameters: The method should be validated for specificity, precision, linearity, limit of detection (LOD), limit of quantification (LOQ), and accuracy according to ICH guidelines.
Protocol 2: LC-MS/MS Method for Bioanalysis[12]
This method is designed for the quantification of fluoxetine in human plasma and can be adapted for related compounds.
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.
-
Sample Preparation (Protein Precipitation):
-
To 0.3 mL of plasma sample, add 15 µL of the internal standard working solution (fluoxetine-d5).
-
Vortex for 30 seconds.
-
Add 0.750 mL of methanol to precipitate proteins and vortex for another 30 seconds.
-
Centrifuge at 20,000 rpm for 7 minutes at 6°C.
-
Mix 0.8 mL of the supernatant with 0.2 mL of the mobile phase.
-
Inject into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: Reverse phase column.
-
Mobile Phase: Isocratic mixture of methanol and 10 mM ammonium formate (pH acidified with formic acid) (80:20, v/v).
-
Flow Rate: 0.2 mL/min.
-
-
Mass Spectrometry Conditions:
-
Monitor the transitions m/z [M+H]+ 310 > 148 for fluoxetine and m/z [M+H]+ 315.1 > 153 for the internal standard.
-
Logical Framework for Inter-Laboratory Comparison
To establish a robust inter-laboratory comparison, a structured approach is necessary.
Caption: Logical flow for conducting an inter-laboratory comparison study.
By utilizing the data and protocols presented in this guide, research, quality control, and drug development laboratories can better contextualize their in-house analytical results for this compound and work towards harmonized and reliable analytical practices.
References
- 1. allmpus.com [allmpus.com]
- 2. Fluoxetine succinate ester | C21H22F3NO4 | CID 10525558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Fluoxetine metabolism and pharmacological interactions: the role of cytochrome p450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluoxetine - Wikipedia [en.wikipedia.org]
- 7. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. jocpr.com [jocpr.com]
- 11. wjpmr.com [wjpmr.com]
- 12. mdpi.com [mdpi.com]
- 13. Rapid analysis of fluoxetine and its metabolite in plasma by LC-MS with column-switching approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Navigating the Analytical Landscape: A Comparative Guide to HPLC Methods for Fluoxetine and Its Related Compounds
A detailed examination of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of fluoxetine and its impurities, with a focus on accuracy and precision, is presented below. While specific validated HPLC methods detailing the accuracy and precision for "Fluoxetine Succinamic Acid" (also known as Fluoxetine USP Related Compound C) are not extensively documented in publicly available literature, this guide offers insights into a robust, validated HPLC method suitable for the quantification of various fluoxetine impurities.
This comparison guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of a representative HPLC method's performance, supported by experimental data and detailed protocols.
Method Performance: Accuracy and Precision
The accuracy and precision of an analytical method are paramount for ensuring the quality and safety of pharmaceutical products. The following tables summarize the validation data for a selective and sensitive HPLC method developed for the quantification of potential impurities in fluoxetine hydrochloride. This method demonstrates its suitability for routine analysis and quality control.
Table 1: Summary of Method Precision for Fluoxetine Impurities
| Parameter | Acceptance Criteria | Result |
| Method Precision (%RSD) | %RSD should not be more than 15.0% | Meets Acceptance Criteria |
| Intermediate Precision (%RSD) | %RSD should not be more than 15.0% | Meets Acceptance Criteria |
RSD: Relative Standard Deviation
Table 2: Summary of Method Accuracy for Fluoxetine Impurities
| Level | Acceptance Criteria | Result |
| LOQ Level | Recovery should be between 80.0% and 120.0% | Meets Acceptance Criteria |
| 80% Level | Recovery should be between 80.0% and 120.0% | Meets Acceptance Criteria |
| 100% Level | Recovery should be between 80.0% and 120.0% | Meets Acceptance Criteria |
| 120% Level | Recovery should be between 80.0% and 120.0% | Meets Acceptance Criteria |
LOQ: Limit of Quantification
The presented HPLC method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, encompassing specificity, precision, linearity, limit of detection (LOD), limit of quantification (LOQ), and accuracy.[1][2] The accuracy of the method falls within the acceptable range of 80% to 120% recovery.[1][2]
Alternative Analytical Approaches
While reversed-phase HPLC is a widely used and robust technique for the analysis of fluoxetine and its impurities, other analytical methods have also been explored. These include:
-
Spectrophotometric and Spectrofluorimetric Methods: These methods offer simplicity and reliability, with the derivative spectrophotometric method showing good recovery and reduced interference.[3] The spectrofluorimetric method, in particular, provides higher sensitivity.[3]
-
Capillary Zone Electrophoresis (CZE): CZE methods have been developed for the quality control of fluoxetine and have demonstrated satisfactory precision, with Relative Standard Deviation (RSD) values typically below 2.0%.[4]
-
Gas Chromatography/Mass Spectrometry (GC/MS) and HPLC/Mass Spectrometry (HPLC/MS): These techniques are powerful tools for the identification and characterization of impurities, especially for complex impurity profiles arising from different synthetic routes.[2]
The choice of method often depends on the specific requirements of the analysis, such as the need for routine quality control, impurity identification, or high sensitivity for trace-level detection.
Experimental Protocols
A detailed methodology for the validated HPLC method for the quantification of potential impurities in fluoxetine hydrochloride is provided below.
Chromatographic Conditions:
-
Instrument: A reverse-phase HPLC system with a PDA detector.[2]
-
Mobile Phase A: A buffer solution (12.5 mL of triethylamine in 1000 mL of water, pH adjusted to 6.0 with phosphoric acid) and methanol in a ratio of 80:20 (v/v).[2]
-
Mobile Phase B: 100% Methanol.[2]
-
Gradient Program:
-
0-2 min: 25% B
-
2.1-20 min: 44% B
-
30-45 min: 80% B
-
50-55 min: 44% B
-
55.1-60 min: 25% B[2]
-
-
Column Temperature: 30°C.
Preparation of Solutions:
-
Standard Solution: A standard solution of fluoxetine hydrochloride (20 mg/mL) is prepared for the quantification of impurities.[2]
-
Impurity Stock Solution: Stock solutions of individual impurities are prepared to evaluate method performance parameters like accuracy and precision.[2]
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of fluoxetine and its impurities.
References
A Comparative Guide to the Quantification of Fluoxetine Succinamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Fluoxetine Succinamic Acid, a known related compound of the widely prescribed antidepressant, Fluoxetine. For the purpose of regulatory standards and identification, this compound is recognized by the United States Pharmacopeia (USP) as Fluoxetine Related Compound A . This document outlines the current analytical approaches, with a focus on linearity and range, to assist researchers and drug development professionals in selecting and implementing appropriate quantitative methods.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) stands as the principal technique for the quantification of fluoxetine and its related compounds, including this compound. Validated HPLC methods are essential for ensuring the quality and purity of fluoxetine active pharmaceutical ingredients (APIs) and finished drug products.
A new selective and sensitive high-performance liquid chromatography (HPLC) method has been developed for the quantification of potential impurities in fluoxetine hydrochloride.[1][2][3] This method is capable of separating fluoxetine from its potential impurities, including this compound. The method has been validated according to the International Conference on Harmonization (ICH) Q2(R2) guidelines, ensuring its specificity, precision, accuracy, and linearity.[1][2][3]
Linearity and Range
For the quantification of impurities in fluoxetine hydrochloride, the calibration curve has been found to be linear over the concentration range from the Limit of Quantification (LOQ) to 120% of the sample concentration.[1][2][3] The correlation coefficient (r²) for the linearity of impurity quantification is consistently reported to be not less than 0.990.[3] While specific linearity ranges for individual impurities like this compound are not always detailed in publicly available literature, the general methodology demonstrates a broad linear range suitable for impurity quantification.
Comparison of Analytical Methods for Fluoxetine and Its Related Compounds
| Analytical Method | Analyte(s) | Linearity Range | Correlation Coefficient (r²) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | Fluoxetine and Impurities | LOQ to 120% of sample concentration | >0.990 | Not specified for individual impurities | [1][2][3] |
| HPLC-FL | Fluoxetine | 0.1 - 1 µg/mL | Not Specified | 0.1 µg/mL | [4] |
| Spectrophotometry | Fluoxetine | 0.4 - 12 µg/mL | Not Specified | 1.0 µg/mL | [5] |
| LC-MS/MS | N-Nitroso Fluoxetine Impurity | 1 - 40 ng/mL | Not Specified | Not Specified | [6] |
| HPTLC | Fluoxetine | 12.5 - 87.5 ng/spot | 0.999 | 0.70 ng/spot | [7] |
| RP-HPLC | Fluoxetine | 2 - 10 µg/mL | 0.9999 | 0.041 µg/mL | [8] |
Experimental Protocols
A detailed experimental protocol for the quantification of fluoxetine and its related impurities using a validated HPLC method is provided below.
HPLC Method for the Quantification of Fluoxetine and Related Impurities[1][3]
-
Chromatographic System:
-
Column: Gemini-C18 (150 mm × 4.6 mm, 3.0 μm) or equivalent end-capped octadecylsilyl silica gel column.
-
Mobile Phase: A gradient program with a mixture of triethylamine, methanol, and water.
-
Mobile Phase A: Methanol and buffer solution (20:80 v/v). The buffer is prepared by mixing 12.5 mL of triethylamine with about 900 mL of water, adjusting the pH to 6.0 with phosphoric acid, and diluting to 1000 mL with water.
-
Mobile Phase B: 100% Methanol.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 215 nm.
-
Injection Volume: 10 µL.
-
Run Time: 60 minutes.
-
-
Sample Preparation:
Mandatory Visualization
The following diagram illustrates the general workflow for the quantification of this compound (Fluoxetine Related Compound A) using HPLC.
Caption: Workflow for HPLC quantification of this compound.
References
- 1. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjcbth.ro [rjcbth.ro]
- 5. Quantitative Determination of Fluoxetine in Pharmaceuticals and Plasma Samples Using Bromatometric Method [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative determination of fluoxetine in human serum by high performance thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjpmr.com [wjpmr.com]
Determining Detection and Quantification Limits for Fluoxetine Succinamic Acid: A Comparative Guide
Fluoxetine Succinamic Acid, also identified as Fluoxetine Related Compound C, is an important impurity to monitor in the quality control of fluoxetine drug substances and products.[1][2][3][4][5][6] Its detection and quantification at low levels are critical for ensuring the safety and efficacy of the final pharmaceutical product. The methodologies presented herein are based on common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Methods for Fluoxetine and its Impurities
The determination of LOD and LOQ is highly dependent on the analytical method and instrumentation used. Below is a summary of typical LOD and LOQ values obtained for fluoxetine and its metabolite, norfluoxetine, using various techniques. These values can serve as a benchmark when developing and validating a method for this compound.
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Fluoxetine | HPLC-FL | Human Plasma | 0.03 µg/mL | 0.1 µg/mL[7] |
| Fluoxetine | RP-HPLC | Pharmaceutical Dosage Form | - | 1 µg/mL (as lower limit of linearity)[8] |
| Fluoxetine | LC-MS/MS | Human Plasma | - | 0.20 ng/mL[9] |
| Fluoxetine | LC-MS/MS | Human Plasma | - | 2 ng/mL[10] |
| Fluoxetine & Olanzapine | RP-HPLC | Pharmaceutical Dosage Form | 0.16 µg/ml | 0.48 µg/ml[11] |
| Fluoxetine Impurities | HPLC-UV | Fluoxetine HCl Drug Substance | Not specified individually | LOQ levels for 5 impurities ranged from 0.002% to 0.076% relative to a 20 mg/mL sample concentration[12] |
Note: The LOD and LOQ for impurities are often expressed as a percentage relative to the concentration of the active pharmaceutical ingredient (API).
Experimental Protocols
While a specific validated method for this compound LOD and LOQ is not detailed in the searched literature, a robust protocol can be adapted from validated methods for other fluoxetine impurities.[12][13] The following is a representative experimental protocol based on a High-Performance Liquid Chromatography (HPLC) method.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and photodiode array (PDA) or variable wavelength detector.
-
Column: A reverse-phase C18 column, such as a Gemini-C18 (150 mm × 4.6 mm, 3.0 µm), is commonly used for separating fluoxetine and its related compounds.[12][13]
-
Mobile Phase: A gradient elution is typically employed to achieve good separation of all impurities.
-
Flow Rate: 1.0 mL/min.[12]
-
Injection Volume: 10 µL.[12]
-
Column Temperature: 30°C.[12]
Preparation of Solutions
-
Standard Stock Solution of this compound: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., a mixture of methanol and the aqueous buffer) to obtain a stock solution of a specific concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to concentrations in the expected range of the LOD and LOQ.
-
Sample Solution (for impurity spiking): Prepare a solution of the fluoxetine drug substance at a specified concentration (e.g., 20 mg/mL) in the diluent.[12]
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ can be determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve, as per the International Council for Harmonisation (ICH) guidelines.[12]
Method 1: Signal-to-Noise Ratio
-
Analyze a series of diluted solutions of this compound.
-
Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Method 2: Standard Deviation of the Response and the Slope
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ = the standard deviation of the response (can be determined from the y-intercepts of regression lines or from the analysis of blank samples).
-
S = the slope of the calibration curve.
-
-
To determine σ and S:
-
Prepare a calibration curve by plotting the peak area of this compound against its concentration for a series of low-concentration standards.
-
The slope (S) is obtained from the linear regression of the calibration curve.
-
The standard deviation of the y-intercepts (σ) can be calculated from the regression analysis.
-
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for determining the LOD and LOQ of this compound using HPLC.
Caption: Workflow for LOD and LOQ determination of this compound via HPLC.
References
- 1. Fluoxetine Related Compound C USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 2. pharmaceresearch.com [pharmaceresearch.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. Fluoxetine USP Related Compound C | 1026723-45-4 [chemicea.com]
- 5. allmpus.com [allmpus.com]
- 6. Fluoxetine USP Related Compound C | 1026723-45-4 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 7. rjcbth.ro [rjcbth.ro]
- 8. asianpubs.org [asianpubs.org]
- 9. Development and validation of an automated solid-phase extraction-LC-MS/MS method for the bioanalysis of fluoxetine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. QbD-Driven Development and Validation of a Bioanalytical LC–MS Method for Quantification of Fluoxetine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
Robustness of Analytical Methods for Fluoxetine Impurities: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comparative analysis of the robustness of various High-Performance Liquid Chromatography (HPLC) methods for the determination of impurities in fluoxetine. Robustness, a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, is a critical component of method validation as per the International Council for Harmonisation (ICH) guidelines.
This document summarizes quantitative data from multiple studies in clearly structured tables, details experimental protocols for robustness testing, and provides visualizations of the experimental workflows.
Comparison of HPLC Method Robustness for Fluoxetine Impurity Analysis
The robustness of an analytical method is determined by its ability to provide consistent results despite minor variations in experimental conditions. The following tables compare different HPLC methods used for fluoxetine impurity analysis and their performance under various robustness challenges.
Table 1: Comparison of Isocratic RP-HPLC Methods and their Robustness
| Parameter | Method 1 | Method 2 |
| Column | C18 | C18 |
| Mobile Phase | Methanol:Water (40:60 v/v)[1] | 75 mM Potassium Dihydrogen Phosphate Buffer (pH 4.0):Acetonitrile:Methanol (55:40:5 v/v/v)[2][3] |
| Flow Rate | 1.0 mL/min[1] | 0.8 mL/min[2][3] |
| Detection Wavelength | 268 nm[1] | 227 nm[2][3] |
| Robustness Parameters Tested | ||
| Flow Rate Variation | ± 0.2 mL/min[4] | ± 0.1 mL/min |
| Wavelength Variation | ± 2 nm[4] | ± 2 nm |
| Mobile Phase Composition | - | ± 2% Organic Phase[5] |
| Observed Variations (%RSD) | ||
| Peak Area | < 2.0% | < 2.0% |
| Retention Time | < 2.0% | < 2.0% |
Table 2: Comparison of Gradient RP-HPLC Methods and their Robustness
| Parameter | Method 3 | Method 4 |
| Column | Gemini-C18 (150 mm x 4.6 mm, 3.0 µm)[6][7] | Zorbax Eclipse XDB C-18 (150 mm × 4.6 mm, 5 μm)[8] |
| Mobile Phase A | Methanol:Buffer (20:80 v/v) (Buffer: 12.5 mL Triethylamine in 1000 mL water, pH 6.0 with Phosphoric Acid)[6] | 0.05M Disodium hydrogen orthophosphate with Triethylamine, pH 3.0[8] |
| Mobile Phase B | 100% Methanol[6] | Methanol:Tetrahydrofuran (80:20 v/v)[8] |
| Flow Rate | 1.0 mL/min[6][7] | 1.5 mL/min[8] |
| Detection Wavelength | 215 nm[6][7] | 215 nm[8] |
| Robustness Parameters Tested | ||
| Flow Rate Variation | ± 0.1 mL/min | ± 0.1 mL/min |
| Column Temperature Variation | ± 5 °C | ± 5 °C |
| Mobile Phase pH Variation | ± 0.2 | ± 0.2 |
| Observed Variations (%RSD) | ||
| Peak Area | < 2.0% | < 2.0% |
| Retention Time | < 2.0% | < 2.0% |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are representative of the procedures followed in the referenced studies.
Protocol 1: Robustness Testing of an Isocratic RP-HPLC Method
This protocol outlines the deliberate variations made to the analytical method to assess its robustness.
-
Standard Solution Preparation: A standard solution of fluoxetine and its known impurities is prepared at a concentration of 100 µg/mL.
-
Baseline Analysis: The standard solution is injected in triplicate under the nominal chromatographic conditions to establish a baseline for retention time, peak area, and resolution.
-
Variation of Flow Rate: The flow rate of the mobile phase is adjusted to ± 0.2 mL/min from the nominal flow rate (e.g., 0.8 mL/min and 1.2 mL/min if the nominal rate is 1.0 mL/min). The standard solution is injected in triplicate at each flow rate.
-
Variation of Detection Wavelength: The detection wavelength is varied by ± 2 nm from the nominal wavelength. The standard solution is injected in triplicate at each wavelength.
-
Variation of Mobile Phase Composition: The percentage of the organic solvent in the mobile phase is altered by ± 2%. For example, if the mobile phase is Methanol:Water (40:60), it is changed to (38:62) and (42:58). The standard solution is injected in triplicate for each composition.
-
Data Analysis: The relative standard deviation (%RSD) for the peak areas and retention times under each varied condition is calculated and compared against the baseline results. System suitability parameters such as theoretical plates, tailing factor, and resolution are also evaluated.
Protocol 2: Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.
-
Acid Degradation: Fluoxetine is treated with 0.1N HCl and heated at 80°C for 12 hours.
-
Base Degradation: Fluoxetine is treated with 0.1N NaOH and heated at 80°C for 12 hours.
-
Oxidative Degradation: Fluoxetine is treated with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Solid fluoxetine is exposed to dry heat at 80°C for 24 hours.
-
Photolytic Degradation: A solution of fluoxetine is exposed to UV light (254 nm) for 24 hours.
-
Analysis of Degraded Samples: The stressed samples are then analyzed using the HPLC method to ensure that the degradation products are well-separated from the main fluoxetine peak and from each other.
Visualizations
The following diagrams illustrate the workflows and logical relationships involved in the robustness testing of analytical methods for fluoxetine impurities.
Caption: Workflow for Robustness Testing of an HPLC Method.
Caption: Logical Flow of Forced Degradation Studies.
References
- 1. asianpubs.org [asianpubs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. wjpmr.com [wjpmr.com]
- 5. biomedres.us [biomedres.us]
- 6. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison: UPLC vs. HPLC for the Analysis of Fluoxetine Succinamic Acid
In the realm of pharmaceutical analysis, the precise and efficient quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. For Fluoxetine Succinamic Acid, a derivative of the widely used antidepressant Fluoxetine, selecting the optimal analytical technique is crucial for ensuring product quality and accelerating development timelines. This guide provides an objective comparison of Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) for this application, supported by established principles and experimental data from related compounds.
While specific comparative studies on this compound are not extensively published, the well-documented advantages of UPLC over traditional HPLC for the analysis of similar small molecules, including Fluoxetine Hydrochloride, provide a strong basis for this evaluation. UPLC, an evolution of HPLC, utilizes smaller stationary phase particles (typically sub-2 µm) and operates at significantly higher pressures.[1][2] This fundamental difference leads to substantial gains in speed, resolution, and sensitivity, directly impacting laboratory throughput and data quality.[3][4]
Performance Comparison: UPLC vs. HPLC
The primary advantages of UPLC stem from its ability to achieve faster and more efficient separations.[2] An analysis that might take 20-30 minutes on an HPLC system can often be completed in 2-5 minutes with UPLC.[5] This increase in speed does not come at the cost of quality; in fact, UPLC typically delivers higher resolution, enabling better separation of closely eluting impurities, and improved sensitivity due to the generation of sharper, narrower peaks.[1][3] Furthermore, the faster analysis times and lower flow rates associated with UPLC lead to a significant reduction in solvent consumption, resulting in lower operational costs and a smaller environmental footprint.[1][3]
Table 1: Summary of Performance Characteristics
| Performance Metric | UPLC | HPLC | Advantage of UPLC |
| Analysis Time | Significantly shorter (< 5 minutes)[5][6] | Longer (15-60 minutes)[6][7] | Higher throughput, faster method development.[3] |
| Resolution | Higher, allowing for better separation of impurities.[1] | Good, but may be insufficient for complex mixtures. | More accurate impurity profiling and quantification.[3] |
| Sensitivity | Higher, due to sharper and narrower peaks.[1][2] | Lower. | Improved detection and quantification of trace-level impurities.[8] |
| Solvent Consumption | Lower per analysis.[1][9] | Higher. | Reduced operational costs and environmental impact.[1] |
| System Backpressure | Significantly higher (up to 15,000 psi).[7] | Lower (up to 6,000 psi).[7] | Requires specialized instrumentation. |
Experimental Protocols
The following sections detail representative experimental methodologies for the analysis of Fluoxetine using both UPLC and HPLC. These protocols, derived from published methods for Fluoxetine, serve as a practical foundation for developing a method for this compound.
UPLC Method for Fluoxetine Analysis
This method is adapted from a validated procedure for the determination of Fluoxetine in human plasma, showcasing the speed and efficiency of UPLC.
-
Instrumentation: ACQUITY UPLC System (Waters) or equivalent.[10]
-
Column: ACQUITY UPLC C18, 2.1 x 100 mm, 1.7 µm.[10]
-
Mobile Phase: Acetonitrile and water (pH 2.4, adjusted with phosphoric acid) in a 32:68 (v/v) ratio.[10]
-
Flow Rate: 0.3 mL/min.[10]
-
Injection Volume: 10 µL.[10]
-
Column Temperature: 30°C.[10]
-
Detection: Photodiode Array (PDA) detector at 230 nm.[10]
-
Run Time: Under 8 minutes.[10]
HPLC Method for Fluoxetine Analysis
This protocol is a composite of several published HPLC methods for Fluoxetine, representing a more traditional analytical approach.
-
Instrumentation: Agilent 1120 compact liquid chromatographic system or equivalent.[11]
-
Column: C18, 4.6 x 250 mm, 5 µm.[11]
-
Mobile Phase: Acetonitrile and Phosphate buffer (pH 7.0) in a 75:25 (v/v) ratio.[11]
-
Injection Volume: 20 µL.[11]
-
Column Temperature: Ambient.
-
Run Time: Approximately 15-20 minutes.[7]
Table 2: Comparison of Experimental Parameters
| Parameter | UPLC | HPLC |
| Column Dimensions | 2.1 x 100 mm | 4.6 x 250 mm |
| Particle Size | 1.7 µm | 5 µm |
| Flow Rate | 0.3 mL/min | 1.0 - 1.5 mL/min |
| Injection Volume | 10 µL | 20 µL |
| Typical Run Time | < 8 minutes | 15 - 20 minutes |
| System Pressure | High (up to 15,000 psi) | Low (up to 6,000 psi) |
Chromatographic Analysis Workflow
The fundamental workflow for both UPLC and HPLC is similar, involving sample preparation, separation, detection, and data analysis. However, the operational parameters and resulting performance differ significantly, as illustrated in the diagram below.
Caption: Workflow comparing UPLC and HPLC for chromatographic analysis.
Conclusion
For the analysis of this compound, UPLC presents a compelling alternative to traditional HPLC, offering significant improvements in speed, resolution, and sensitivity.[8][14] These advantages can lead to higher laboratory throughput, more accurate impurity profiling, and reduced operational costs.[3] While HPLC remains a robust and reliable technique, the performance benefits of UPLC make it a superior choice for method development and high-throughput quality control environments in the pharmaceutical industry. The transition from HPLC to UPLC for this analysis is a strategic move towards more efficient and sensitive analytical practices.
References
- 1. veeprho.com [veeprho.com]
- 2. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. niito.kz [niito.kz]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. biomedres.us [biomedres.us]
- 10. saudijournals.com [saudijournals.com]
- 11. wjpmr.com [wjpmr.com]
- 12. Simultaneous RP-HPLC and HPTLC Estimation of Fluoxetine Hydrochloride and Olanzapine in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liquid chromatographic determination of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rjptonline.org [rjptonline.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of fluoxetine and its related compounds. The objective is to offer a comparative analysis of method performance based on experimental data from published studies, aiding researchers and drug development professionals in selecting the most appropriate analytical strategy for their needs. This document summarizes key performance indicators, details experimental protocols, and illustrates the logical workflow of analytical method cross-validation.
Comparative Performance of Analytical Methods
The selection of an analytical method for fluoxetine and its impurities is critical for ensuring drug quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method, while Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior sensitivity and specificity, particularly for bioanalytical applications. Other spectrophotometric and chromatographic techniques also present viable alternatives. The following tables summarize the performance characteristics of various methods as reported in the literature, validated according to International Conference on Harmonisation (ICH) guidelines.[1][2]
| Method | Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy/Recovery (%) | Precision (%RSD) |
| HPLC-UV | Oral Solution | 40-200 | 6.76 | 20.48 | 99.65 | < 2.0 |
| HPLC-UV | Human Plasma | 0.015-0.5 | 0.0043 | - | 85-105 | 7.6-15.0 |
| LC-MS/MS | Human Plasma | 0.2-50 | - | 0.2 | 53.40 | < 15 |
| LC-MS/MS | Human Plasma | 0.25-50 | - | 0.25 | 90.40-98.09 | 2.63-3.21 |
| Spectrophotometry | Bulk/Dosage Form | 0.4-12 | 0.32 | 1.0 | 97.0-101.0 | - |
| Spectrofluorimetry | Pharmaceutical Formulations | - | 0.011 | 0.033 | 99.1 ± 1.3 | - |
| UPLC | Bulk Powder | 0.30-100 | 0.09 | - | 100.05 ± 0.89 | - |
| GC/MS | Urine/Plasma | 0.05-0.5 | 0.0032 | 0.0105 | - | - |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are summaries of the experimental protocols for some of the key methods discussed.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is widely used for the routine analysis of fluoxetine and its impurities in pharmaceutical formulations.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector is used.
-
Column : A common choice is a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase : An isocratic mixture of a buffer (e.g., diethyl amine buffer, pH 3.5) and an organic solvent like acetonitrile is often employed.[4] A typical ratio might be 55:45 (v/v).[4]
-
Detection Wavelength : Detection is commonly performed at 227 nm.[4]
-
Sample Preparation : For oral solutions, a simple dilution with the mobile phase may be sufficient.[4] For solid dosage forms, tablets are crushed, dissolved in the mobile phase, sonicated, and filtered before injection.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method, making it ideal for the quantification of fluoxetine in complex biological matrices like human plasma.
-
Instrumentation : An HPLC system coupled with a triple quadrupole mass spectrometer.
-
Column : A reverse-phase C18 column is typically used.
-
Mobile Phase : An isocratic mobile phase consisting of methanol and an ammonium formate buffer is common.[6][7]
-
Flow Rate : A lower flow rate, such as 0.2 mL/min, is often used.[6][7]
-
Ionization : Positive ion electrospray ionization (ESI+) is a common mode.
-
Detection : Multiple Reaction Monitoring (MRM) is used for high selectivity, monitoring specific precursor to product ion transitions (e.g., m/z 310 > 148 for fluoxetine).[6]
-
Sample Preparation : For plasma samples, protein precipitation with methanol is a common and straightforward approach.[6][7] Liquid-liquid extraction or solid-phase extraction can also be employed for cleaner samples.[6]
Spectrophotometric Method
This method offers a simpler and more accessible alternative for the quantification of fluoxetine, particularly in pharmaceutical formulations.
-
Instrumentation : A UV-Vis spectrophotometer.
-
Principle : The method can be based on the reaction of fluoxetine with a reagent like 1,2-naphthoquinone-4-sulphonate (NQS) in an alkaline medium to produce a colored product.[8]
-
Measurement Wavelength : The absorbance of the resulting solution is measured at a specific wavelength, for example, 490 nm for the NQS reaction product.[8]
-
Sample Preparation : Samples are typically dissolved and diluted in a suitable solvent to achieve a concentration within the linear range of the method.[8]
Cross-Validation Workflow
Cross-validation is essential to ensure that an alternative analytical procedure yields results that are equivalent to an established method. This process involves a systematic comparison of the performance characteristics of the two methods.
Caption: Workflow for the cross-validation of analytical methods.
Conclusion
The choice of an analytical method for fluoxetine and its related compounds depends on the specific requirements of the analysis, including the matrix, required sensitivity, and available instrumentation. While HPLC-UV provides a reliable and cost-effective solution for routine quality control, LC-MS/MS is the method of choice for bioanalytical studies requiring high sensitivity and selectivity.[9][10] Spectrophotometric methods offer a simpler alternative for basic quantification. A thorough cross-validation, as outlined in the workflow above, is essential when transitioning between methods to ensure the consistency and reliability of analytical data.
References
- 1. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. wjpmr.com [wjpmr.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. New Spectrophotometric and Fluorimetric Methods for Determination of Fluoxetine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
A Comparative Guide to Fluoxetine Succinamic Acid and Related Reference Standards
For researchers, scientists, and drug development professionals, the purity and characterization of reference standards are paramount for accurate analytical method development, validation, and routine quality control. This guide provides a comparative analysis of the Fluoxetine Succinamic Acid reference standard against other common fluoxetine-related impurities, offering insights into their typical specifications and the analytical methodologies used for their certification.
Comparison of Reference Standard Specifications
The selection of a suitable reference standard is critical for the accurate quantification of impurities in active pharmaceutical ingredients (APIs). Below is a comparison of typical analytical data found on a Certificate of Analysis (CoA) for this compound and other relevant European Pharmacopoeia (EP) impurities of Fluoxetine.
| Parameter | This compound | Fluoxetine EP Impurity A | Fluoxetine EP Impurity B | Fluoxetine EP Impurity C |
| Appearance | Off-white solid[1] | White to off-white powder | Colorless to pale yellow oil | White to off-white powder |
| Identification by ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure[2] | Conforms to structure |
| Identification by Mass Spec. | Conforms to structure | Conforms to structure | Conforms to structure[2] | Conforms to structure |
| Purity by HPLC | ≥ 95%[1] | ≥ 98% | ≥ 90%[2] | ≥ 98% |
| Water Content (Karl Fischer) | ≤ 0.5% | ≤ 0.5% | Not specified | ≤ 0.5% |
| Residual Solvents | Meets USP <467> limits | Meets USP <467> limits | Meets USP <467> limits | Meets USP <467> limits |
| Storage | 2-8 °C[1] | 2-8 °C | 2-8 °C[2] | 2-8 °C |
Note: The data presented in this table are typical values and may vary between different suppliers and batches. Always refer to the specific Certificate of Analysis provided with the reference standard.
Experimental Protocols
Detailed and robust analytical methods are essential for the accurate characterization of reference standards. The following are representative protocols for the key analytical techniques used in the analysis of this compound and its related compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to determine the purity of the reference standard and to quantify any related impurities.[3][4]
-
Chromatographic System:
-
Column: C18, 5 µm, 4.6 mm x 250 mm (or equivalent)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 25 10 90 30 10 90 31 90 10 | 40 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 227 nm
-
-
Sample Preparation:
-
Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
-
Analysis:
-
Inject the sample solution into the chromatograph and record the chromatogram. The purity is calculated by dividing the area of the main peak by the total area of all peaks.
-
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is employed to confirm the molecular weight of the reference standard.
-
Instrumentation:
-
Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.
-
-
Ionization Mode:
-
Positive (ESI+)
-
-
Analysis:
-
The sample, typically diluted in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer. The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR spectroscopy is a powerful technique for confirming the chemical structure of the reference standard.
-
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
-
-
Solvent:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the reference standard in about 0.7 mL of the deuterated solvent.
-
-
Analysis:
-
Acquire the ¹H NMR spectrum. The chemical shifts, splitting patterns, and integration of the signals in the spectrum should be consistent with the known chemical structure of the compound.
-
Workflow for Reference Standard Comparison
The following diagram illustrates a typical workflow for the comparative analysis of a new batch of a reference standard against a primary or previously qualified standard.
References
Safety Operating Guide
Proper Disposal of Fluoxetine Succinamic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the proper disposal of Fluoxetine Succinamic Acid, a compound that requires careful handling due to its potential environmental and health impacts. Adherence to these procedures is vital for researchers, scientists, and drug development professionals to ensure a safe working environment and to comply with regulatory standards.
Hazard Profile and Regulatory Overview
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Improper disposal can lead to environmental contamination and potential harm to ecosystems. Consequently, its disposal is regulated under federal and state guidelines for hazardous and pharmaceutical waste. The primary regulatory frameworks in the United States are the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and regulations from the Drug Enforcement Administration (DEA) for controlled substances, though this compound is not currently a scheduled controlled substance.[2][3][4] Under RCRA, this chemical is considered a hazardous waste, and as such, it is prohibited to dispose of it down the drain or in regular trash.[3][5][6]
Quantitative Data Summary
For safe handling and transport, it is important to be aware of the specific hazard classifications for this compound and related compounds.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [1] |
| Hazardous to the aquatic environment, acute hazard | H400 | Very toxic to aquatic life | [1] |
| Hazardous to the aquatic environment, long-term hazard | H410 | Very toxic to aquatic life with long lasting effects | [1] |
| UN Number (for transport of environmentally hazardous substances, solid, n.o.s.) | UN 3077 | Environmentally hazardous substance, solid, n.o.s. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, gloves, weighing boats), and spill cleanup materials.
-
Treat all materials that have come into contact with this compound as hazardous waste.[7]
-
Segregate this waste from non-hazardous waste and other incompatible chemical waste streams to prevent dangerous reactions.
2. Containerization and Labeling:
-
Use only designated, leak-proof, and chemically compatible hazardous waste containers.[8] For solid waste, a securely sealed container is required.
-
Label the container clearly with the words "Hazardous Waste."[5]
-
The label must also include:
-
The full chemical name: "this compound" (no abbreviations).[5]
-
The concentration and quantity of the waste.
-
The date of waste generation.[5]
-
The name and contact information of the principal investigator or laboratory supervisor.[5]
-
Appropriate hazard pictograms (e.g., environmental hazard, acute toxicity).[5]
-
3. Storage:
-
Store the sealed and labeled hazardous waste container in a designated, secure area that is accessible only to trained personnel.[8]
-
The storage area should be away from general laboratory traffic and areas where accidental puncture or damage to the container could occur.[8]
4. Disposal Arrangement:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]
-
Do not attempt to dispose of the waste independently. All hazardous waste must be handled in accordance with local, state, and federal regulations.[9]
-
Most pharmaceutical waste is incinerated at a licensed medical incineration site.[3]
5. Emergency Procedures:
-
In case of a spill, immediately alert personnel in the area.
-
If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's EHS or emergency response team.
-
For minor spills, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Contain the spill using absorbent materials and carefully clean the area. All cleanup materials must be disposed of as hazardous waste.[7]
Experimental Workflow for Disposal
The logical flow of the disposal process is crucial for ensuring safety and compliance.
References
- 1. Fluoxetine succinate ester | C21H22F3NO4 | CID 10525558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. danielshealth.com [danielshealth.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. vumc.org [vumc.org]
- 8. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling Fluoxetine Succinamic Acid
Essential Safety and Handling of Fluoxetine Succinamic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling active pharmaceutical ingredients (APIs) such as this compound. Adherence to strict safety protocols minimizes risks and ensures the well-being of all personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Hazard Identification and Engineering Controls
Engineering controls are the first line of defense in minimizing exposure.[4] Operations involving the handling of powdered or solid forms of this compound, such as weighing, reconstitution, or crushing, should be performed in a controlled environment to prevent the liberation of aerosols or dust.[5]
Recommended Engineering Controls:
-
Chemical Fume Hood: Use for all procedures that may generate dust or aerosols.
-
Biological Safety Cabinet (BSC) or Ventilated Enclosure: Recommended for tasks involving hazardous drugs in powdered form.[4][5]
-
Local Exhaust Ventilation: Employ to capture dust at the source.[4]
-
Air Filtration and Exhaust Systems: Adequate ventilation and air filtration are crucial to minimize the risk of contamination and cross-contamination.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical for the safe handling of this compound. The following table summarizes the required PPE for various laboratory activities.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Risk Handling (e.g., handling sealed containers) | Safety glasses with side shields | Nitrile or other chemical-resistant gloves | Lab coat | Not generally required |
| Moderate-Risk Handling (e.g., weighing, preparing solutions) | Chemical safety goggles or face shield | Chemical-resistant gloves (double-gloving recommended for spill response)[6] | Lab coat or impermeable body covering[4][7] | Recommended if dust or aerosols may be generated |
| High-Risk Handling (e.g., potential for significant dust/aerosol generation, spill clean-up) | Chemical safety goggles and face shield | Double gloves (chemical-resistant) | Impermeable body covering or gown | Approved respirator (e.g., N95 or higher) |
Data compiled from multiple sources.[1][2][4][6][7]
Operational Procedures and Handling
Safe handling practices are essential to prevent accidental exposure.
General Handling:
-
Avoid all personal contact, including inhalation of dust.[1]
-
Wash hands thoroughly with soap and water after handling.[1][7]
-
Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[1][3]
-
Ensure eyewash stations and safety showers are readily accessible.[6]
Spill Management:
-
Minor Spills:
-
Immediately alert others in the area.
-
Wear appropriate PPE (double gloves, safety glasses, lab coat, and dust respirator).[1][6]
-
Clean up spills using dry procedures to avoid generating dust.[1]
-
If necessary, lightly mist the material with water to prevent dusting before sweeping.[1][4]
-
Collect the spilled material in a suitable, labeled container for disposal.[1]
-
-
Major Spills:
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[7]
-
Waste Containers: Use clearly labeled, sealed containers for chemical waste.
-
Contaminated Materials: All disposable PPE and cleaning materials used during handling or spill clean-up should be considered hazardous waste and disposed of accordingly.
-
Consultation: Contact your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Visualized Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
By implementing these safety measures and operational plans, research professionals can confidently handle this compound while maintaining a secure and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
